Structural Analysis of 3-(3-Methylpyridin-4-yl)propan-1-amine Derivatives: A Comprehensive Technical Guide
Executive Summary Pyridine-propanamine derivatives, specifically those built upon the 3-(3-Methylpyridin-4-yl)propan-1-amine scaffold, represent a highly versatile class of pharmacophores. These compounds are frequently...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Pyridine-propanamine derivatives, specifically those built upon the 3-(3-Methylpyridin-4-yl)propan-1-amine scaffold, represent a highly versatile class of pharmacophores. These compounds are frequently utilized in the rational design of central nervous system (CNS) therapeutics, most notably as histamine H3 receptor antagonists and kinase inhibitors. This whitepaper provides an authoritative, in-depth guide to the structural elucidation, conformational dynamics, and analytical validation of these derivatives. By synthesizing advanced Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Density Functional Theory (DFT) computational modeling, this guide establishes a robust, self-validating framework for researchers and drug development professionals.
Pharmacological Relevance & Structural Rationale
The structural architecture of 3-(3-Methylpyridin-4-yl)propan-1-amine is characterized by an electron-deficient heteroaromatic core, a sterically demanding methyl group at the C3 position, and a flexible, primary amine-terminated aliphatic chain at the C4 position.
In medicinal chemistry, the pyridine nitrogen acts as a critical hydrogen-bond acceptor, while the terminal primary amine serves as a protonated hydrogen-bond donor at physiological pH. This dual-pharmacophore model is a hallmark of histamine H3 receptor antagonists, which are actively investigated for the treatment of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD)[1]. Furthermore, the introduction of ether or alkyl linkages to the pyridine core has been shown to modulate both H3 receptor affinity and histamine N-methyltransferase (HMT) inhibitory potency[2].
The C3-methyl substitution is not merely decorative; it introduces significant steric hindrance that restricts the free rotation of the C4-alkyl chain, pre-organizing the molecule into bioactive conformations that enhance target selectivity and reduce off-target hERG liability.
Caption: Pharmacophoric logic and conformational influence of the 3-methylpyridin-4-yl scaffold.
Advanced Analytical Workflows
To unambiguously confirm the structure of novel pyridine derivatives, a multi-tiered analytical workflow is required[3]. Relying on a single technique often leads to misassignments, particularly concerning the exact position of the alkyl chain on the pyridine ring.
Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy remains the gold standard for structural elucidation. For 3-(3-Methylpyridin-4-yl)propan-1-amine derivatives, 1D ¹H and ¹³C NMR must be supplemented with 2D techniques (COSY, HSQC, HMBC) to trace the connectivity from the pyridine core through the aliphatic chain[4]. The C3-methyl protons typically resonate as a sharp singlet near 2.3 ppm, serving as an excellent internal anchor point for HMBC correlations to C2, C3, and C4 of the pyridine ring.
High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI) HRMS in positive mode is highly effective for these basic molecules. The primary amine and the pyridine nitrogen readily accept protons, yielding intense
[M+H]+
precursor ions. Collision-Induced Dissociation (CID) typically results in the neutral loss of ammonia (
−17.0265
Da) and the subsequent cleavage of the aliphatic chain to yield a highly stable 3,4-dimethylpyridinium cation (
m/z
108.08).
Computational Modeling (DFT)
Density Functional Theory (DFT) is utilized to predict NMR chemical shifts and validate experimental assignments. Using the B3LYP functional with a 6-311+G(d,p) basis set and the Gauge-Including Atomic Orbital (GIAO) method provides highly accurate predictions for ¹³C and ¹H shifts, significantly decreasing the likelihood of structure determination errors[5].
Caption: Orthogonal analytical workflow for the structural elucidation of pyridine derivatives.
Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies incorporate internal checks to ensure data integrity.
Causality Focus: The choice of solvent and temperature is critical.
CDCl3
is preferred over
DMSO-d6
to prevent the primary amine protons from exchanging too rapidly, which can broaden adjacent aliphatic signals. However, trace acid in
CDCl3
can protonate the pyridine nitrogen, drastically altering chemical shifts.
Sample Preparation: Dissolve 15 mg of the highly purified (>95% by HPLC) derivative in 0.6 mL of anhydrous
CDCl3
treated with basic alumina to remove trace DCl.
Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS). Validation step: Ensure the TMS signal is exactly at 0.00 ppm with a line width at half-height (
W1/2
) of <1.0 Hz before proceeding.
1D ¹H Acquisition: Acquire at 298 K using a 30° flip angle, 64 scans, and a relaxation delay (
D1
) of 5 seconds. Causality: A long
D1
ensures complete relaxation of the C3-methyl protons, allowing for strict quantitative integration (exactly 3.00 protons relative to the aromatic protons).
2D HMBC Acquisition: Optimize the long-range coupling delay for
nJCH=8
Hz. This is crucial for observing the correlation between the C1' benzylic protons of the propanamine chain and the C4 quaternary carbon of the pyridine ring, definitively proving the substitution pattern.
Protocol 2: LC-HRMS/MS Profiling
Causality Focus: To capture both the intact molecular ion and structurally informative fragments in a single run, a data-dependent acquisition (DDA) method with ramped collision energy is required.
Chromatography: Use a C18 column (e.g.,
2.1×50
mm, 1.7 µm) with a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Causality: Formic acid ensures complete protonation of the pyridine and amine nitrogens, maximizing ESI+ sensitivity.
Source Parameters: Set the ESI capillary voltage to +3.5 kV and the desolvation temperature to 350 °C.
MS/MS Acquisition: Isolate the
[M+H]+
precursor ion (
m/z
151.1230 for the parent compound) and apply a normalized collision energy (NCE) ramp from 15% to 45%. Validation step: The presence of the
m/z
134.0964 ion confirms the loss of
NH3
, validating the presence of the primary aliphatic amine.
Data Presentation
The following tables summarize the expected quantitative analytical data for the foundational 3-(3-Methylpyridin-4-yl)propan-1-amine scaffold, serving as a reference benchmark for novel derivatives.
Note: Chemical shifts (
δ
) are highly sensitive to concentration and trace moisture. Values are predictive benchmarks.
Position
Nucleus
Expected Shift (
δ
, ppm)
Multiplicity / Integration
Key 2D Correlations (HMBC)
C2 (Pyridine)
¹H / ¹³C
8.35 / 150.2
Singlet, 1H
C3, C4, C6
C6 (Pyridine)
¹H / ¹³C
8.32 / 147.5
Doublet (
J=5.0
Hz), 1H
C2, C4, C5
C5 (Pyridine)
¹H / ¹³C
7.08 / 123.8
Doublet (
J=5.0
Hz), 1H
C3, C4, C6
C3-CH₃
¹H / ¹³C
2.32 / 18.5
Singlet, 3H
C2, C3, C4
C1' (Aliphatic)
¹H / ¹³C
2.68 / 29.4
Triplet (
J=7.5
Hz), 2H
C3, C4, C5, C2'
C2' (Aliphatic)
¹H / ¹³C
1.78 / 33.1
Multiplet, 2H
C1', C3'
C3' (Aliphatic)
¹H / ¹³C
2.75 / 41.8
Triplet (
J=7.0
Hz), 2H
C1', C2'
-NH₂
¹H
1.45 (Broad)
Broad Singlet, 2H
N/A (Exchanges with
D2O
)
Table 2: HRMS/MS Fragmentation Pathways (ESI+)
Fragment Ion
Exact Mass (
m/z
)
Formula
Structural Significance
[M+H]+
151.1230
C9H15N2+
Intact protonated molecular ion.
[M+H−NH3]+
134.0964
C9H12N+
Confirms the presence of the terminal primary amine.
[M+H−C2H7N]+
106.0651
C7H8N+
Cleavage of the propanamine chain; yields the 3,4-dimethylpyridinium core.
Conclusion
The structural analysis of 3-(3-Methylpyridin-4-yl)propan-1-amine derivatives requires a rigorous, orthogonal approach. By combining meticulously controlled NMR acquisition, DDA-driven HRMS profiling, and DFT computational validation, researchers can confidently elucidate complex substitution patterns and conformational states. This level of analytical rigor is paramount for establishing accurate structure-activity relationships (SAR) in the development of next-generation neurotherapeutics.
An In-depth Technical Guide to the Safety and Toxicity Profile of 3-(3-Methylpyridin-4-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals Abstract 3-(3-Methylpyridin-4-yl)propan-1-amine is a substituted pyridine derivative with potential applications in pharmaceutical and chemical research. As...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-Methylpyridin-4-yl)propan-1-amine is a substituted pyridine derivative with potential applications in pharmaceutical and chemical research. As with any novel chemical entity, a thorough understanding of its safety and toxicological profile is paramount for safe handling and for predicting its potential effects in biological systems. This guide provides a comprehensive analysis of the available safety data and a predicted toxicity profile for 3-(3-Methylpyridin-4-yl)propan-1-amine, based on the known toxicology of structurally related pyridine and aromatic amine compounds. Due to the absence of specific experimental data for this exact molecule, this document emphasizes a precautionary approach, drawing on established structure-activity relationships to infer potential hazards. All key data is presented in a structured format, and where applicable, predictive metabolic pathways are illustrated.
Precautionary Statements: A comprehensive set of precautionary statements covering prevention, response, storage, and disposal should be followed, consistent with the predicted hazards. This includes wearing appropriate personal protective equipment (PPE), ensuring adequate ventilation, and avoiding all routes of exposure.[2][4][5][6][7][8][9][10][11][12]
Predicted Toxicological Profile
The toxicological profile of 3-(3-Methylpyridin-4-yl)propan-1-amine has not been experimentally determined. The following sections provide an in-depth analysis of potential toxicities based on structure-activity relationships with similar compounds.
Acute Toxicity
Substituted pyridines and aromatic amines are known to exhibit moderate to high acute toxicity. The primary routes of concern are oral, dermal, and inhalation.
Oral: Harmful or toxic if swallowed. Symptoms may include nausea, vomiting, and abdominal pain.[2]
Dermal: Harmful or toxic in contact with skin. The compound may be readily absorbed through the skin, leading to systemic toxicity.[2] It is also predicted to be corrosive, causing severe skin burns.[2]
Inhalation: Harmful or toxic if inhaled. Vapors or aerosols may cause respiratory tract irritation and systemic effects.[2]
Genotoxicity and Carcinogenicity
The carcinogenic potential of 3-(3-Methylpyridin-4-yl)propan-1-amine is a significant concern due to the presence of the aromatic amine moiety. Many aromatic amines are known to be genotoxic and carcinogenic, often requiring metabolic activation to exert their effects.[13]
The general mechanism involves enzymatic oxidation of the amino group to form reactive intermediates that can bind to DNA, leading to mutations and potentially initiating cancer.[13] While there is no direct evidence for this specific compound, a precautionary approach assuming potential carcinogenicity is warranted. The International Agency for Research on Cancer (IARC) has classified some aromatic amines as known or probable human carcinogens.
Reproductive and Developmental Toxicity
Certain pyridine derivatives and aromatic amines have been shown to have adverse effects on reproduction and development.[14][15] For instance, 3,3'-iminodipropionitrile, a structurally related nitrile, has been shown to cause acute reproductive toxicity in female rats.[14] Given the lack of specific data, it is prudent to consider 3-(3-Methylpyridin-4-yl)propan-1-amine as a potential reproductive and developmental toxicant.[16]
Specific Target Organ Toxicity (STOT)
Single Exposure: May cause respiratory irritation and potential damage to the central nervous system, liver, and kidneys.[4][5]
Repeated Exposure: Chronic exposure to pyridine and its derivatives has been associated with effects on the liver, kidneys, and central nervous system.[17]
Predicted Metabolism and Toxicokinetics
The metabolism of pyridine and its derivatives can occur through various pathways in microorganisms and mammals.[18][19][20][21] The primary metabolic routes for substituted pyridines involve hydroxylation of the pyridine ring, followed by ring cleavage.[18][22] The presence of the methyl and aminopropyl substituents will influence the metabolic profile of 3-(3-Methylpyridin-4-yl)propan-1-amine.
A plausible metabolic pathway would involve initial hydroxylation of the pyridine ring, potentially at the 2-, 5-, or 6-position, followed by further oxidation and ring opening. The alkylamine side chain may also undergo oxidation.
Caption: Predicted metabolic pathway of 3-(3-Methylpyridin-4-yl)propan-1-amine.
Experimental Protocols for Toxicity Assessment
To establish a definitive safety and toxicity profile, a battery of in vitro and in vivo toxicological studies should be conducted according to established guidelines (e.g., OECD, FDA).
In Vitro Assays
Bacterial Reverse Mutation Test (Ames Test): To assess mutagenic potential.
In Vitro Mammalian Chromosomal Aberration Test: To evaluate clastogenic activity.
In Vitro Mammalian Cell Gene Mutation Test: To detect gene mutations in mammalian cells.
In Vivo Studies (Rodent Model)
Acute Oral, Dermal, and Inhalation Toxicity Studies: To determine LD50/LC50 values and identify signs of acute toxicity.
Repeated Dose 28-day or 90-day Toxicity Study: To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
Reproductive and Developmental Toxicity Screening Test: To assess effects on fertility and fetal development.
Carcinogenicity Bioassay: A long-term study to evaluate the carcinogenic potential.
Caption: Recommended workflow for toxicological evaluation.
Conclusion and Recommendations
While specific toxicological data for 3-(3-Methylpyridin-4-yl)propan-1-amine is currently lacking, a comprehensive analysis of its structural analogues suggests a significant potential for toxicity. It is predicted to be a flammable, corrosive, and toxic substance with potential for carcinogenicity and reproductive toxicity.
It is imperative that this compound is handled with extreme caution. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. A thorough risk assessment should be performed before any handling or use of this compound.
Further experimental investigation is strongly recommended to definitively characterize the toxicological profile of 3-(3-Methylpyridin-4-yl)propan-1-amine. The data generated will be crucial for ensuring the safety of researchers and for the responsible development of any potential applications.
References
Watson, G. K., & Cain, R. B. (1975). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. Biochemical Journal, 146(1), 157–172. [Link]
Shang, D., et al. (2005). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. Applied and Environmental Microbiology, 71(7), 4164–4169. [Link]
Kaiser, J. P., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological Reviews, 60(3), 483–498. [Link]
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. [Link]
Watson, G. K., & Cain, R. B. (1972). Metabolism of pyridine by soil bacteria. Biochemical Journal, 127(2), 44P. [Link]
O'Loughlin, E. J., & Sims, G. K. (1996). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. Applied and Environmental Microbiology, 62(7), 2342–2345. [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. [Link]
Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: Pyridine. [Link]
Seward, J. R., et al. (2000). Structure-Toxicity Analyses of Tetrahymena Pyriformis Exposed to Pyridines. SAR and QSAR in Environmental Research, 11(3-4), 237-256. [Link]
Rivera-Carrera, E., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 11(5), 896–906. [Link]
Gzella, A., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(18), 5669. [Link]
NextSDS. (n.d.). 3-(6-methylpyridin-2-yl)propan-1-amine — Chemical Substance Information. [Link]
NextSDS. (n.d.). methyl[3-(1-methylpiperidin-4-yl)propyl]amine — Chemical Substance Information. [Link]
Kanto Chemical Co., Inc. (n.d.). Safety Data Sheet: Methylamine 40% solution. [Link]
Ward, M. H., et al. (2009). Monocyclic aromatic amines as potential human carcinogens: old is new again. Environmental Health Perspectives, 117(12), 1831–1837. [Link]
Japan Bioassay Research Center. (2012). Summary of Inhalation Carcinogenicity Study of Methylamine in B6D2F1 Mice. [Link]
Otabe, A., et al. (2011). Chronic toxicity and carcinogenicity of N-[N-[3-(3-hydroxy-4-methoxyphenyl) propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate (advantame) in the rat. Food and Chemical Toxicology, 49(11), 2794-2803. [Link]
Profiling 3-(3-Methylpyridin-4-yl)propan-1-amine: A Comprehensive Guide to Receptor Binding Affinity Assays
Executive Summary 3-(3-Methylpyridin-4-yl)propan-1-amine (CAS 1000521-04-9) is a highly versatile chemical building block and pharmacophore utilized in medicinal chemistry[1]. Structurally, it features a substituted pyri...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-(3-Methylpyridin-4-yl)propan-1-amine (CAS 1000521-04-9) is a highly versatile chemical building block and pharmacophore utilized in medicinal chemistry[1]. Structurally, it features a substituted pyridine ring linked to a primary amine via a propyl chain. This specific topology acts as a classical bioisostere for the imidazole ring of endogenous histamine, making it a critical scaffold for interrogating aminergic G protein-coupled receptors (GPCRs)—specifically the Histamine H3 (H3R) and H4 (H4R) receptors[2].
This technical whitepaper provides an in-depth, self-validating framework for evaluating the receptor binding affinity of this compound, bridging the gap between structural causality and experimental execution.
Pharmacological Rationale & Mechanistic Grounding
To design an effective binding assay, one must first understand the causality of the ligand-receptor interaction. We are not merely measuring generic affinity; we are mapping the orthosteric pocket of the target GPCR.
When 3-(3-Methylpyridin-4-yl)propan-1-amine enters the binding pocket of H3R or H4R, two primary interactions dictate its affinity:
The Salt Bridge: The primary amine of the propan-1-amine chain is protonated at physiological pH. It forms a critical, charge-reinforced hydrogen bond (salt bridge) with the highly conserved Aspartate residue (D3.32) located in transmembrane domain 3 (TM3) of the receptor[3].
π−π
Stacking and Hydrogen Bonding: The 3-methylpyridin-4-yl moiety mimics the endogenous imidazole ring. It engages in
π−π
stacking with aromatic residues in the binding pocket and forms hydrogen bonds with specific residues (such as E5.46 in the H4R complex)[3].
Both H3R and H4R natively couple to
Gαi/o
proteins[3]. Binding of an agonist to the orthosteric site induces a conformational shift that inhibits adenylyl cyclase (AC), thereby reducing intracellular cAMP levels.
Signal transduction pathway of H3/H4 receptors upon activation by an aminergic ligand.
The Self-Validating Assay System
A robust binding assay must be a self-validating system. To ensure the trustworthiness of the
IC50
and
Ki
values generated for 3-(3-Methylpyridin-4-yl)propan-1-amine, the following parameters must be strictly controlled:
Saturation Binding Validation (
Kd
and
Bmax
): Before testing the target compound, the membrane preparation must be validated using a known radioligand (e.g.,
[3H]
-N-
α
-Methylhistamine for H3R) to establish the equilibrium dissociation constant (
Kd
) and receptor density (
Bmax
)[4].
Strict Definition of Non-Specific Binding (NSB): NSB must be defined using a structurally distinct, high-affinity competitor to prevent artifactual displacement. For H3R, 10 µM clobenpropit is the gold standard; for H4R, 10 µM JNJ7777120 is utilized[4][5].
Cheng-Prusoff Conversion: Raw
IC50
values must be converted to
Ki
(inhibition constant) to account for the specific radioligand concentration and affinity used in the assay, ensuring the data is universally comparable.
This is the industry-standard methodology for determining the orthosteric binding affinity (
Ki
) of small-molecule amines[6].
Materials:
Membranes: HEK293T cells transiently or stably expressing human H3R or H4R[4].
Radioligands:[3H]
-N-
α
-Methylhistamine (
[3H]
-NAMH) for H3R;
[3H]
-Histamine for H4R[5].
Assay Buffer: 50 mM Tris-HCl (pH 7.4 at 25°C), supplemented with 5 mM
MgCl2
[4][7].
Filters: Unifilter-96 GF/C plates (pre-soaked in 0.3% Polyethylenimine to reduce NSB)[7].
Step-by-Step Methodology:
Membrane Preparation: Resuspend cell pellets in ice-cold assay buffer. Homogenize via sonication (5 seconds) and determine protein concentration via BCA assay. Target 10–15 µg of membrane protein per well[4][7].
Compound Dilution: Prepare a 10-point serial dilution of 3-(3-Methylpyridin-4-yl)propan-1-amine (ranging from
10−11
to
10−4
M) in the assay buffer.
Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of radioligand (at a concentration equal to its
Kd
, approximately 1-2 nM for
[3H]
-NAMH), and 100 µL of the membrane suspension[4][5].
Equilibration: Seal the plate and incubate at 25°C for 120 minutes to ensure steady-state equilibrium is achieved[4].
Filtration & Washing: Rapidly terminate the reaction by vacuum filtration through the GF/C filter plate using a 96-well cell harvester. Wash the filters three times with 300 µL of ice-cold Tris-HCl buffer to flush out unbound radioligand[6][7].
Detection: Dry the filter plates, add 40 µL of scintillation cocktail per well, and quantify the retained radioactivity (Counts Per Minute, CPM) using a MicroBeta or TopCount scintillation counter[6][7].
Step-by-step workflow for the radioligand competition filtration assay.
To evaluate binding kinetics (association/dissociation rates) on living, intact cells, a NanoBRET (Bioluminescence Resonance Energy Transfer) assay is highly recommended[5].
Cell Preparation: Transfect HEK293T cells with N-terminally NanoLuc-tagged H3R or H4R (Nluc-hH3R / Nluc-hH4R)[5].
Tracer Addition: Add a fluorescently labeled tracer ligand (e.g., Bodipy-FL-histamine) to the intact cells in a homogeneous format.
Competition: Introduce 3-(3-Methylpyridin-4-yl)propan-1-amine and monitor the decay of the BRET signal in real-time.
Validation: This method confirms that the N-terminal fusion does not disrupt the orthosteric pocket, yielding comparable
Ki
values to radioligand assays while providing crucial residence time (
τ
) metrics[5].
Quantitative Data Presentation
The following table summarizes representative binding affinities for the core pharmacophore and structural analogs against human H3R and H4R, demonstrating expected structure-activity relationship (SAR) trends.
Note: Data represents synthesized mean values derived from standard competitive displacement models using
[3H]
-NAMH and
[3H]
-Histamine radioligands.
References
Pharmacological characterization of seven human histamine H3 receptor isoforms - bioRxiv
Source: bioRxiv
URL:[Link]
Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells
Source: ASPET Journals (DOI)
URL:[Link]
Novel Histamine Subtype 3 Receptor (H3R) PET Ligands for Brain Imaging
Source: Journal of Nuclear Medicine
URL:[Link]
Characterization of the Histamine H4 Receptor Binding Site. Part 1. Synthesis and Pharmacological Evaluation of Dibenzodiazepine Derivatives
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor
Source: ResearchGate
URL:[Link]
An In-depth Technical Guide to the Solubility Profile of 3-(3-Methylpyridin-4-yl)propan-1-amine in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-(3-Methylpyridin-4-yl)propan-1-amine. It is intended for researchers, scientists, and professionals in drug development who re...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview of the solubility characteristics of 3-(3-Methylpyridin-4-yl)propan-1-amine. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvent systems. This document moves beyond a simple listing of data to explain the underlying physicochemical principles that govern its solubility, offering predictive insights and detailing robust experimental protocols for empirical determination.
Executive Summary
The selection of an appropriate solvent is a critical, often rate-limiting, step in chemical synthesis, purification, formulation, and analytical method development.[1] 3-(3-Methylpyridin-4-yl)propan-1-amine, an interesting molecule featuring both a basic aliphatic amine and a heterocyclic pyridine ring, presents a nuanced solubility profile. This guide establishes a framework for understanding and determining its solubility. We will explore the theoretical underpinnings of its interactions with different solvent classes, provide a detailed, best-practice experimental workflow for quantitative solubility measurement, and discuss the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring high-quality, reliable results for critical research and development applications.
Physicochemical Properties and Structural Analysis
Understanding the molecular structure of 3-(3-Methylpyridin-4-yl)propan-1-amine is fundamental to predicting its solubility.
The molecule possesses two key sites for intermolecular interactions:
Primary Amine (-NH₂): This group is a strong hydrogen bond donor and a moderate hydrogen bond acceptor. As a Brønsted-Lowry base, it can be readily protonated by acidic solvents or impurities, drastically increasing polarity and solubility in polar media.
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is located outside the aromatic system, making it a strong hydrogen bond acceptor.[4] Its basicity (pKa of the conjugate acid is typically around 5-6 for similar pyridines) allows for interactions with protic solvents and acids.[4]
The combination of a flexible alkyl chain and the rigid, aromatic pyridine ring gives the molecule both nonpolar and polar character. The predicted XlogP of 0.9 suggests a relatively balanced hydrophilic-lipophilic nature.
Theoretical Framework for Solubility Prediction
While experimental determination is the gold standard, a theoretical assessment can guide solvent selection and reduce experimental overhead. The principle of "like dissolves like" is the starting point.
Influence of Solvent Polarity and Protic/Aprotic Nature
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): High solubility is anticipated. The primary amine and pyridine nitrogen can form strong hydrogen bonds with the solvent's hydroxyl groups.[4][5] Pyridine itself is miscible with water due to its ability to act as a hydrogen bond acceptor.[4]
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): Good solubility is expected. These solvents can act as hydrogen bond acceptors, interacting with the primary amine's N-H donors. Their dipolarity will also effectively solvate the polar regions of the molecule.
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Solubility is expected to be limited. While the propyl chain and methyl-substituted ring contribute some nonpolar character, the dominant polar amine and pyridine functionalities will have unfavorable interactions with these solvents.[6] The energy required to break the strong intermolecular hydrogen bonds between the amine molecules themselves would not be sufficiently compensated by the weak van der Waals forces with a nonpolar solvent.[6]
The following workflow illustrates the logic for solvent selection based on these principles.
Caption: Predictive workflow for solubility based on intermolecular forces.
Experimental Protocol for Quantitative Solubility Determination
To obtain definitive solubility data, a standardized experimental protocol is required. The isothermal shake-flask method followed by gravimetric or chromatographic analysis is a robust and widely accepted approach.
HPLC-UV or GC-FID system (for concentration analysis)
Rotary evaporator (for gravimetric analysis)
Step-by-Step Methodology
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for isothermal solubility determination.
Detailed Steps:
Preparation: To a series of glass vials, add a precisely weighed amount of the selected organic solvent (e.g., 5.00 g). Add an excess of 3-(3-Methylpyridin-4-yl)propan-1-amine to each vial, ensuring a visible amount of undissolved solid remains. This ensures that a saturated solution is achieved.
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 °C ± 0.5 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the minimum time required.
Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the same temperature-controlled environment for at least 4 hours. This allows the undissolved solid to settle, leaving a clear, saturated supernatant.
Sampling: Carefully withdraw a known volume or mass of the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible 0.22 µm syringe filter to remove any microscopic particulate matter. The first few drops should be discarded to saturate the filter membrane.
Quantification:
Gravimetric Method: Dispense the filtered solution into a pre-weighed, dry flask. Record the total mass of the flask and solution. Carefully evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen. Dry the flask containing the solute residue to a constant weight and record the final mass. This method is straightforward but requires the solute to be non-volatile.[7]
Chromatographic Method (Preferred): Accurately weigh the filtered solution. Dilute a known aliquot of this solution with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of a pre-established calibration curve. Analyze the sample by HPLC-UV or GC-FID to determine the precise concentration. This method is more sensitive and specific.
Calculation:
Gravimetric Solubility (g / 100 g solvent):
Solubility = (mass of residue / mass of solvent) * 100
Where mass of solvent = (mass of solution + flask) - (mass of residue + flask)
Chromatographic Solubility (mg/mL):
Solubility = (Concentration from HPLC/GC in mg/mL) * Dilution Factor
Anticipated Solubility Profile Data
Based on the theoretical principles discussed, a hypothetical summary of expected results is presented below. This table serves as a template for presenting experimentally determined data.
Solvent Class
Solvent
Polarity Index
H-Bonding
Predicted Solubility (at 25°C)
Rationale
Polar Protic
Methanol
6.6
Donor & Acceptor
Very High (>200 mg/mL)
Strong H-bonding with both amine and pyridine moieties.
Ethanol
5.2
Donor & Acceptor
Very High (>200 mg/mL)
Similar to methanol, strong H-bonding interactions.
Polar Aprotic
Acetonitrile
6.2
Acceptor
High (50-150 mg/mL)
Good dipole-dipole interactions and H-bond acceptance.
Acetone
5.4
Acceptor
High (50-150 mg/mL)
Effective H-bond acceptor for the primary amine.
DMSO
7.3
Acceptor
Very High (>200 mg/mL)
Highly polar solvent, excellent H-bond acceptor.
Slightly Polar
Ethyl Acetate
4.3
Acceptor
Moderate (10-50 mg/mL)
Limited polarity and H-bond acceptance.
Dichloromethane
3.4
Weak Acceptor
Moderate (10-50 mg/mL)
Can solvate moderately polar compounds.
Nonpolar
Toluene
2.4
None
Low (1-10 mg/mL)
Aromatic character may offer some π-π stacking with the pyridine ring.
n-Hexane
0.0
None
Very Low (<1 mg/mL)
Unfavorable interactions between polar solute and nonpolar solvent.
Conclusion and Field Applications
The solubility profile of 3-(3-Methylpyridin-4-yl)propan-1-amine is dominated by its ability to act as both a hydrogen bond donor and acceptor. High solubility is predicted and expected in polar protic and aprotic solvents, while solubility in nonpolar solvents is likely to be poor. This understanding is critical for:
Synthetic Chemistry: Choosing appropriate solvents for reactions to ensure all reagents remain in solution.
Purification: Developing crystallization or chromatographic purification methods by selecting solvent/anti-solvent systems.
Pharmaceutical Formulation: Identifying suitable solvent systems for creating stable liquid formulations or for use in the manufacturing process of solid dosage forms.[8]
The experimental protocols detailed in this guide provide a reliable pathway to generating the precise, quantitative data needed to make informed decisions in these critical applications. The use of modern machine learning models could also supplement experimental work to refine predictions across a wider range of solvents.[9][10][11]
References
MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents.
Zhang, Q., et al. (2022). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
Deshmukh, M., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.
Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.
Boobier, S., et al. (2020).
Benchchem. A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents.
RJ Wave. Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems.
Ibrahim, Y., et al. (2007). Hydrogen bonding interactions of pyridine+ with water: stepwise solvation of distonic cations*. The Journal of Physical Chemistry A.
Shmidt, V. S., Shesterikov, V. N., & Mezhov, E. A. (1967). THE SOLUBILITY OF AMINE SALTS IN SOLVENTS OF LOW POLARITY AND THE INFLUENCE OF DILUENTS ON THE EXTRACTION PROPERTIES OF AMINE SALTS. Russian Chemical Reviews.
Embibe. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test.
Xiao, X., et al. (2022). Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds.
Alkorta, I., & Elguero, J. (2021).
Dach, E., et al. (2025, July 25).
LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.
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Kiani, M., et al. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
Guidechem. CAS 1000521-04-9 3-(3-Methylpyridin-4-yl)propan-1-amine Supply list.
Guidechem. CAS 1000521-04-9 3-(3-Methylpyridin-4-yl)propan-1-amine - Suppliers map.
Structural Elucidation of 3-(3-Methylpyridin-4-yl)propan-1-amine via Single-Crystal X-Ray Diffraction: A Comprehensive Technical Guide
Executive Summary In the landscape of modern pharmaceutical development, fragment-based drug design (FBDD) and structure-based drug design (SBDD) rely heavily on the precise atomic-level understanding of molecular interm...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern pharmaceutical development, fragment-based drug design (FBDD) and structure-based drug design (SBDD) rely heavily on the precise atomic-level understanding of molecular intermediates. 3-(3-Methylpyridin-4-yl)propan-1-amine (CAS 1000521-04-9)[1] is a highly versatile bifunctional building block featuring a methyl-substituted pyridine ring and a flexible aliphatic primary amine chain.
This whitepaper provides an in-depth, self-validating technical protocol for determining the crystal structure of 3-(3-Methylpyridin-4-yl)propan-1-amine and its analogs using single-crystal X-ray diffraction (SC-XRD). By detailing the causality behind crystal growth, data acquisition, and structure refinement, this guide serves as an authoritative resource for crystallographers and medicinal chemists aiming to map the spatial and electrostatic properties of pyridine-alkylamine pharmacophores.
Before initiating experimental protocols, it is critical to understand the theoretical packing behavior of the target molecule. The molecular architecture of 3-(3-Methylpyridin-4-yl)propan-1-amine dictates its supramolecular assembly in the solid state.
Intermolecular Interaction Logic
The molecule possesses two primary functional groups that drive crystallization through non-covalent interactions:
The Primary Amine (
−NH2
): Acts as a strong, bifurcated hydrogen-bond donor[2].
The Pyridine Nitrogen: Acts as a potent hydrogen-bond acceptor.
In the crystal lattice, these molecules typically self-assemble into infinite 1D chains or 2D sheets via head-to-tail
N−H⋯N
hydrogen bonding[3]. Furthermore, the presence of the aromatic pyridine ring facilitates
π−π
stacking (face-to-face or edge-to-face), which stabilizes the 3D network[2]. Interestingly, primary amines interacting with multiple acceptors can exhibit negative allosteric cooperativity, where the formation of one hydrogen bond polarizes the amine, subtly weakening the secondary hydrogen bond[4][5].
Fig 1. Primary intermolecular interactions governing the crystal packing of pyridine-alkylamines.
Experimental Workflow: A Self-Validating Protocol
Determining an accurate crystal structure requires a closed-loop, self-validating system where experimental choices are continuously verified against physical laws (e.g., Bragg's Law) and statistical refinement metrics.
Fig 2. Step-by-step X-ray crystallography workflow for small molecule structural elucidation.
Phase 1: Crystal Growth and Selection
High-quality single crystals are the absolute prerequisite for SC-XRD. The goal is to achieve a crystal with long-range three-dimensional order, free of twinning or macroscopic defects[6].
Methodology: Slow Evaporation.
Protocol:
Dissolve ~5-10 mg of 3-(3-Methylpyridin-4-yl)propan-1-amine in a minimal volume of a binary solvent system (e.g., Ethanol/Hexane).
Place the solution in a clean, scratch-free glass vial. Causality: New glassware may lack nucleation sites, which actually promotes the growth of fewer, larger crystals rather than microcrystalline powder[6].
Puncture the cap with a needle to restrict the evaporation rate. Causality: Slowing the evaporation rate lowers the degree of supersaturation, favoring the thermodynamic product (a highly ordered lattice) over kinetic trapping (amorphous precipitation)[6].
Harvest a crystal of optimal dimensions (typically
0.1×0.1×0.1
mm to
0.3×0.3×0.3
mm) using a polarized light microscope[6].
Phase 2: Data Collection
Methodology: Single-Crystal X-ray Diffractometer equipped with a CCD or CMOS detector.
Protocol:
Mount the selected crystal on a MiTeGen loop using a paratone oil matrix.
Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Causality: Cryocooling drastically reduces the thermal vibrations of atoms (Debye-Waller factors), which sharpens the diffraction spots and minimizes radiation damage to the organic sample[7].
Irradiate the sample using Mo
Kα
(
λ=0.71073
Å) or Cu
Kα
(
λ=1.54178
Å) radiation. Causality: X-rays are utilized because their wavelengths are on the exact same order of magnitude as chemical bonds (
10−10
m), allowing them to diffract off the electron clouds of the atoms[8].
Collect a full sphere of diffraction data using
ω
and
ϕ
scans to ensure high redundancy and completeness[7].
Phase 3: Structure Solution and Refinement
The raw diffraction images yield intensities, but the phase of the scattered waves is lost (the "Phase Problem").
Protocol:
Integration: Convert raw diffraction images into a list of reflections (
hkl
indices) and intensities using software like APEX or CrysAlisPro[7].
Solution: Employ Direct Methods or Dual-Space algorithms (e.g., SHELXT) to solve the phase problem and generate an initial electron density map[7].
Refinement: Use full-matrix least-squares minimization on
F2
(SHELXL) to refine atomic coordinates and anisotropic displacement parameters. Self-Validation: The software continuously calculates a theoretical diffraction pattern from the current model (
Fc
) and compares it to the observed data (
Fo
). The model is mathematically adjusted until the difference (the R-factor) is minimized.
Hydrogen Atom Treatment: Place the primary amine hydrogen atoms using a riding model, or locate them freely in the difference Fourier map if data quality permits, to accurately map the hydrogen-bonding network[3].
Quantitative Data Presentation
While proprietary single-crystal data for the exact CAS 1000521-04-9 may be restricted to internal pharmaceutical databases, Table 1 summarizes the highly predictable, representative crystallographic parameters for this specific class of pyridine-alkylamine derivatives based on established literature[2][3].
Table 1: Representative Crystallographic Parameters for Pyridine-Alkylamine Derivatives
Parameter
Representative Value
Scientific Causality / Significance
Crystal System
Monoclinic or Triclinic
Typical for flexible aliphatic chains attached to rigid aromatic rings, allowing dense packing.
Space Group
P21/c
or
P1ˉ
Centrosymmetric space groups are statistically most favored for achiral organic molecules.
High energy, low absorption; ideal for standard small organic molecules[7].
R1
(Final R-factor)
<0.05
(5%)
Indicates excellent agreement between the calculated model and observed experimental data[3].
wR2
(Weighted R)
<0.15
(15%)
Accounts for all data (including weak reflections); validates the overall structural integrity.
Goodness-of-Fit (S)
∼1.00−1.05
Confirms that the weighting scheme applied during refinement is statistically sound[3].
Structural Validation & E-E-A-T Principles
The final, non-negotiable step in the crystallographic workflow is independent validation. An incorrect interpretation of electron density maps can derail downstream computational structure-based drug design (SBDD) efforts, leading to massive losses in time and resources[9].
To ensure absolute trustworthiness, the refined .cif (Crystallographic Information File) must be processed through the CheckCIF utility provided by the International Union of Crystallography (IUCr).
Alert A/B Resolution: The system flags missing symmetry, highly distorted bond lengths, or unassigned electron density (voids). No structure should be utilized for drug design if unexplained Level A or B alerts remain.
Ligand Validation: In cases where 3-(3-Methylpyridin-4-yl)propan-1-amine is co-crystallized with a protein target, validation tools must specifically assess the real-space correlation coefficient (RSCC) to ensure the ligand actually fits the electron density, as small molecule quality in macromolecular structures can vary widely[9].
Conclusion
The structural elucidation of 3-(3-Methylpyridin-4-yl)propan-1-amine via X-ray crystallography provides indispensable data regarding its conformational flexibility and hydrogen-bonding capabilities. By strictly adhering to the self-validating protocols of controlled crystal growth, cryogenic data collection, and rigorous least-squares refinement, researchers can confidently utilize the resulting atomic coordinates to drive forward fragment-based drug discovery pipelines.
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ResearchGate. "Crystal structure of 4-aminobenzoic acid–4-methylpyridine (1/1)." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiGZCJvMhFtq6dS3HNwuSEbne6sWy_K9YHlLB7TBiPYYmoaGy61s--LoJFf1txs0zpBoLTC1VWFbFuuUK45DT6JuJBHHrCU_p7Fv1wQ92tW60Iekj751Bi5T0V0Ix103NxV-lUX_6C_VBqcXXAUVzZYUgg9D9l9jnKAmyRRHVh66XebtqG-UVlhh0EO1e3HfKorXeaM6L2_yGKwjMQ49hLlNaxOGLP1sDyTPx0]
PubMed Central (PMC). "Pyridine-3-carboxamide–telluric acid (1/1)." NIH.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK4RkLEN8mvAsCuGrY8pvwVsytOK7jmZr-DWGOc_XL_6XiVyTis-4xGlEO1Q490z-Hnlky5EF7A7ajDbRtgtuCmMRHrnAFviKlfPPXTOexp5ZVCUXqbYoDLoIXE0kd3RyK8RFj3J9-Vav0cNU=]
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step-by-step synthesis protocol for 3-(3-Methylpyridin-4-yl)propan-1-amine
An Application Note and Step-by-Step Synthesis Protocol for 3-(3-Methylpyridin-4-yl)propan-1-amine Introduction and Significance 3-(3-Methylpyridin-4-yl)propan-1-amine is a substituted pyridine derivative of interest in...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Step-by-Step Synthesis Protocol for 3-(3-Methylpyridin-4-yl)propan-1-amine
Introduction and Significance
3-(3-Methylpyridin-4-yl)propan-1-amine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. As a bifunctional molecule, it incorporates a basic primary amine and a heterocyclic pyridine ring, making it a valuable scaffold for constructing more complex molecules. The primary amine serves as a key functional handle for amide bond formation, reductive amination, and other nucleophilic reactions, while the pyridine moiety can participate in metal coordination, hydrogen bonding, and aromatic interactions. This guide provides a detailed, two-step synthetic protocol for this compound, designed for researchers in organic synthesis and pharmaceutical development. The chosen synthetic strategy prioritizes efficiency, selectivity, and the use of well-established chemical transformations.
Overall Synthetic Strategy
The synthesis is designed as a two-step sequence starting from the commercially available 3-methyl-4-cyanopyridine. The core logic is to first extend the carbon chain at the 4-position of the pyridine ring and then selectively reduce the nitrile to the desired primary amine.
Figure 1: Proposed two-step synthetic workflow for 3-(3-Methylpyridin-4-yl)propan-1-amine.
Part 1: Synthesis of 3-(3-Methylpyridin-4-yl)-3-oxopropanenitrile (Intermediate)
Chemical Principles and Rationale
This step involves the addition of an acetonitrile anion to the cyano group of 3-methyl-4-cyanopyridine. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base used to deprotonate acetonitrile, forming a nucleophilic carbanion. This anion then attacks the electrophilic carbon of the nitrile on the pyridine ring. The resulting imine intermediate is hydrolyzed upon aqueous workup to yield the β-ketonitrile, 3-(3-methylpyridin-4-yl)-3-oxopropanenitrile. This approach is a reliable method for forming a new carbon-carbon bond and installing the required three-carbon chain precursor.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
3-Methyl-4-cyanopyridine
≥97%
Sigma-Aldrich
Store in a cool, dry place.
Diisopropylamine
≥99.5%, anhydrous
Sigma-Aldrich
Store under inert gas.
n-Butyllithium
2.5 M in hexanes
Sigma-Aldrich
Handle under inert gas. Highly flammable.
Acetonitrile
Anhydrous, ≥99.8%
Sigma-Aldrich
Store over molecular sieves.
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%
Sigma-Aldrich
Store under inert gas.
Ammonium Chloride (NH₄Cl)
ACS Reagent, ≥99.5%
Fisher Scientific
Ethyl Acetate
ACS Grade
Fisher Scientific
Anhydrous Sodium Sulfate
ACS Grade
Fisher Scientific
Schlenk Flasks/Reaction Vessel
-
VWR
Must be oven-dried before use.
Magnetic Stirrer & Stir Bars
-
VWR
Inert Gas Supply (Argon/N₂)
High Purity
Airgas
Step-by-Step Experimental Protocol
Preparation of LDA:
To an oven-dried 250 mL Schlenk flask under a positive pressure of argon, add anhydrous tetrahydrofuran (THF, 50 mL) and diisopropylamine (1.2 equivalents).
Cool the flask to -78 °C using a dry ice/acetone bath.
Slowly add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise via syringe over 15 minutes.
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
Reaction with Acetonitrile:
In a separate oven-dried 100 mL Schlenk flask under argon, dissolve anhydrous acetonitrile (1.5 equivalents) in anhydrous THF (20 mL).
Slowly add this acetonitrile solution to the freshly prepared LDA solution at -78 °C.
Stir the mixture for 45 minutes at -78 °C to ensure complete formation of the acetonitrile anion.
Addition of Pyridine Substrate:
Dissolve 3-methyl-4-cyanopyridine (1.0 equivalent) in anhydrous THF (30 mL).
Add this solution dropwise to the reaction mixture at -78 °C over 20 minutes.
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
Workup and Isolation:
Cool the reaction mixture to 0 °C in an ice bath.
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification:
Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing to 1:1) to afford the pure 3-(3-methylpyridin-4-yl)-3-oxopropanenitrile.
Part 2: Synthesis of 3-(3-Methylpyridin-4-yl)propan-1-amine (Final Product)
Chemical Principles and Rationale
This step achieves the reduction of both the ketone and the nitrile functionalities of the intermediate to furnish the final primary amine. Catalytic hydrogenation using Raney® Nickel is a robust and widely used method for converting nitriles to primary amines.[1] The reaction is performed under a hydrogen atmosphere at elevated pressure and temperature. Anhydrous ammonia is typically added to the reaction medium to suppress the formation of secondary and tertiary amine byproducts.[2] Ammonia inhibits the intermediate imine from reacting with the newly formed primary amine, thereby ensuring high selectivity for the desired product.[3]
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
3-(3-Methylpyridin-4-yl)-3-oxopropanenitrile
Synthesized in Part 1
-
Ensure it is dry.
Raney® Nickel (slurry in water)
Activated Catalyst
Sigma-Aldrich
Caution: Pyrophoric when dry. Handle with care.
Methanol (MeOH)
Anhydrous
Fisher Scientific
Ammonia
7 N in Methanol
Sigma-Aldrich
Corrosive. Use in a well-ventilated fume hood.
Hydrogen (H₂) Gas
High Purity
Airgas
Flammable gas. Use appropriate safety measures.
Celite®
-
Sigma-Aldrich
For filtration.
Parr Hydrogenation Apparatus
-
Parr Instrument Co.
Or similar high-pressure reactor.
Step-by-Step Experimental Protocol
Reactor Setup:
To a high-pressure Parr reactor vessel, add 3-(3-Methylpyridin-4-yl)-3-oxopropanenitrile (1.0 equivalent).
Carefully add the Raney® Nickel slurry (approx. 10-20% by weight of the substrate). Decant the water and wash the catalyst with anhydrous methanol before adding it to the reactor. Never allow the catalyst to dry completely.
Add the 7 N solution of ammonia in methanol (sufficient to make the final reaction concentration ~10-15% ammonia).
Hydrogenation:
Seal the Parr reactor according to the manufacturer's instructions.
Flush the reactor vessel with nitrogen or argon three times to remove all oxygen.
Pressurize the reactor with hydrogen gas to approximately 500-800 psi.
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 6-12 hours when hydrogen uptake ceases.
Workup and Isolation:
Cool the reactor to room temperature and carefully vent the excess hydrogen gas in a fume hood.
Flush the reactor with nitrogen gas.
Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Keep the Celite® pad wet with methanol at all times to prevent ignition.
Wash the Celite® pad with additional methanol (2 x 20 mL).
Quench the Raney® Nickel on the Celite® pad by slowly adding a large volume of water before disposal.
Combine the filtrates and concentrate under reduced pressure to remove the methanol and ammonia.
Purification:
Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel, using a mobile phase of dichloromethane/methanol/triethylamine (e.g., 95:4:1) to isolate the pure 3-(3-Methylpyridin-4-yl)propan-1-amine. Alternatively, purification can be achieved by vacuum distillation.
Characterization of Final Product
The identity and purity of the final product, 3-(3-Methylpyridin-4-yl)propan-1-amine (C₉H₁₄N₂), should be confirmed by standard analytical techniques.
¹H NMR: Expected signals would include aromatic protons on the pyridine ring, a singlet for the methyl group, and aliphatic protons for the propyl chain. The amine protons may appear as a broad singlet.
¹³C NMR: Will show distinct signals for the pyridine ring carbons, the methyl carbon, and the three carbons of the propyl chain.
Mass Spectrometry (MS): The ESI-MS in positive ion mode should show a clear [M+H]⁺ peak corresponding to the molecular weight of the product (151.12 m/z).
Infrared Spectroscopy (IR): Characteristic N-H stretching bands for the primary amine will be visible in the region of 3300-3500 cm⁻¹.
Safety and Handling Precautions
n-Butyllithium: Highly reactive and pyrophoric. Must be handled under an inert atmosphere.[4]
Sodium Borohydride/Reducing Agents: Reacts with water to produce flammable hydrogen gas. Handle in a dry environment.[5][6]
Raney® Nickel: Pyrophoric when dry. Always handle as a slurry in water or a suitable solvent.[1]
Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly maintained and operated in a well-ventilated area, free from ignition sources.
Ammonia: Corrosive and has a pungent odor. Always handle solutions in a well-ventilated fume hood.
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All operations should be conducted in a well-ventilated fume hood.
References
S.A., D. Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes.
U.S. Patent 4,739,120. Process for the hydrogenation of nitriles to primary amines.
Zhang, Z., et al. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry.
Kumar, A., et al. Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions.
Wang, C., et al.
Sigma-Aldrich.
Merck Millipore.
University of California, Irvine. Sodium Borohydride SOP.
Dotsenko, V. V., et al. The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. Proceedings.
World Intellectual Property Organization Patent WO2000043365A1. Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
Yin, Z., et al.
Characterization of Three Novel 4-Methylaminorex Deriv
Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry.
Application Notes and Protocols: 3-(3-Methylpyridin-4-yl)propan-1-amine as a Versatile Building Block in Drug Discovery
Abstract The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant portion of FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant portion of FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and role in enhancing pharmacokinetic profiles make it a privileged structure. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3-(3-Methylpyridin-4-yl)propan-1-amine (CAS: 1000521-04-9), a promising, yet under-explored, building block for the synthesis of novel therapeutics. We will delve into its physicochemical characteristics, strategic applications, and provide detailed, field-proven protocols for its incorporation into lead compounds.
Introduction: The Strategic Value of the 3-Methyl-4-propylamine Pyridine Scaffold
The 3-(3-Methylpyridin-4-yl)propan-1-amine scaffold offers a unique combination of structural features for drug design. The pyridine ring acts as a weak base and a hydrogen bond acceptor, which can be crucial for target engagement.[3] The methyl group at the 3-position can provide steric hindrance to modulate metabolic stability and can also serve as a vector for further functionalization. The flexible propyl-amine linker allows for the exploration of various binding pockets and provides a reactive handle for a multitude of chemical transformations. The incorporation of a pyridine moiety has been shown to improve metabolic stability, permeability, and potency of drug candidates.[1][2]
This building block is particularly suited for the development of kinase inhibitors, GPCR modulators, and other therapeutic agents where a basic nitrogen atom and a substituted aromatic system are key pharmacophoric elements.
Physicochemical and ADME Profile
While experimental data for 3-(3-Methylpyridin-4-yl)propan-1-amine is not extensively available, we can extrapolate key properties based on its structure and data from similar compounds. These estimated values provide a solid foundation for computational modeling and initial drug design efforts.
The pyridine ring can enhance metabolic stability.[1][2] The methyl group may block potential sites of metabolism.
Aqueous Solubility
High
The presence of two basic nitrogen atoms suggests good solubility in acidic aqueous media.
Synthetic Accessibility
3-(3-Methylpyridin-4-yl)propan-1-amine is commercially available from several suppliers, making it readily accessible for research purposes.[5][6] For researchers interested in its synthesis, a plausible retro-synthetic approach is outlined below.
Caption: Retrosynthetic analysis of the target building block.
A plausible synthetic route involves the nucleophilic substitution of a 4-halopyridine with a propagyl or propanenitrile synthon, followed by reduction of the functional group to the primary amine.
Core Application Protocols
The primary amine of 3-(3-Methylpyridin-4-yl)propan-1-amine is a versatile functional group for derivatization. Below are detailed protocols for two of the most common and powerful transformations in drug discovery: amide bond formation and reductive amination.
Protocol: Amide Bond Formation via HATU Coupling
This protocol describes the coupling of 3-(3-Methylpyridin-4-yl)propan-1-amine with a carboxylic acid using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Rationale: HATU is a preferred coupling reagent due to its high reactivity, low rate of epimerization for chiral carboxylic acids, and the formation of soluble byproducts that are easily removed during workup.[8]
Experimental Workflow:
Caption: Workflow for HATU-mediated amide bond formation.
Step-by-Step Protocol:
Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1-0.5 M), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).
Activation: Stir the mixture at room temperature for 15 minutes to allow for the formation of the activated ester.
Amine Addition: Add a solution of 3-(3-Methylpyridin-4-yl)propan-1-amine (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol: Reductive Amination
This protocol details the formation of a secondary amine by reacting 3-(3-Methylpyridin-4-yl)propan-1-amine with an aldehyde or ketone in the presence of a mild reducing agent, sodium triacetoxyborohydride.
Rationale: Reductive amination is a robust method for C-N bond formation. Sodium triacetoxyborohydride is particularly effective as it is mild, selective for the iminium ion over the carbonyl starting material, and does not require acidic conditions that can be problematic for some substrates.[9][10][11]
Experimental Workflow:
Caption: Workflow for reductive amination.
Step-by-Step Protocol:
Preparation: To a solution of the aldehyde or ketone (1.0 eq) and 3-(3-Methylpyridin-4-yl)propan-1-amine (1.1 eq) in anhydrous dichloromethane (DCM, 0.1-0.5 M), add acetic acid (1.1 eq).
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired secondary amine.
Application in Target-Oriented Synthesis: A Hypothetical Case Study
To illustrate the utility of this building block, consider a hypothetical drug discovery program targeting a protein kinase. Many kinase inhibitors feature a hinge-binding motif, often a nitrogen-containing heterocycle, and a solvent-exposed region where a basic amine can improve solubility and form additional interactions.
Caption: Conceptual design of a kinase inhibitor.
In this conceptual molecule, the 3-(3-Methylpyridin-4-yl)propan-1-amine fragment, incorporated as an amide, is positioned to interact with the solvent-exposed region of the kinase active site. The pyridine nitrogen can act as a hydrogen bond acceptor, while the protonated propyl-amine can form a salt bridge with an acidic residue (e.g., Asp, Glu), significantly enhancing binding affinity and improving the physicochemical properties of the inhibitor.
Conclusion
3-(3-Methylpyridin-4-yl)propan-1-amine is a valuable and versatile building block for drug discovery. Its unique combination of a substituted pyridine ring and a reactive primary amine linker provides medicinal chemists with a powerful tool to modulate the potency, selectivity, and pharmacokinetic properties of their lead compounds. The protocols provided herein offer a solid starting point for the efficient incorporation of this scaffold into a diverse range of molecular architectures.
References
Suresh, L., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]
Verma, S., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Future Medicinal Chemistry. Available at: [Link]
Chen, Z., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Journal of Organic Chemistry. Available at: [Link]
Magano, J., et al. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Publications. Available at: [Link]
Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. Available at: [Link]
Katritzky, A. R., et al. (2003). Reductive Acylamination of Pyridine N-Oxide with Aminopyridines and Their N-p-Tolylsulfonyl Derivatives. ResearchGate. Available at: [Link]
Bomann, M. D., et al. (1994). Reductive aminations of ketones and aldehydes using borane–pyridine. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
IntechOpen. (2022). Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. IntechOpen. Available at: [Link]
Hredzak, S., et al. (2022). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. Available at: [Link]
Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
Procter, D. J., et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV–Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. ACS Publications. Available at: [Link]
Dander, J. E., et al. (2018). A Strategy to Aminate Pyridines, Diazines, and Pharmaceuticals via Heterocyclic Phosphonium Salts. ACS Publications. Available at: [Link]
PubChem. 3-(3-methylpyridin-4-yl)propan-1-amine. PubChem. Available at: [Link]
Scribbr. Cite a Patent. Scribbr. Available at: [Link]
Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. Available at: [Link]
ChemBK. 3-(1-Methylpiperidin-4-yl)propan-1-amine. ChemBK. Available at: [Link]
de Oliveira, M. F., et al. (2018). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Marine Drugs. Available at: [Link]
Pfizer. (2016). PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. U.S. Patent US20160122354A1.
Wikipedia. 3-Methylpyridine. Wikipedia. Available at: [Link]
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Google Patents. AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. Google Patents.
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Cheng, H., et al. (2019). Efficient one-step amide formation using amino porphyrins. RSC Publishing. Available at: [Link]
Application Notes and Protocols for the Solubilization of 3-(3-Methylpyridin-4-yl)propan-1-amine in Cell Culture Assays
Introduction The successful integration of small molecule compounds into cell-based assays is fundamentally dependent on achieving a soluble, stable, and biologically active concentration in the culture medium. This guid...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The successful integration of small molecule compounds into cell-based assays is fundamentally dependent on achieving a soluble, stable, and biologically active concentration in the culture medium. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively dissolve and utilize 3-(3-Methylpyridin-4-yl)propan-1-amine for in vitro studies. Due to the limited publicly available data on the specific solubility profile of this compound, this document emphasizes a systematic approach to solvent selection and cytotoxicity assessment, ensuring the generation of reliable and reproducible experimental data.
The core principle of this protocol is to first establish an optimal high-concentration stock solution in a suitable organic solvent, which can then be serially diluted into aqueous cell culture media to achieve the desired final working concentration while minimizing solvent-induced artifacts.
Physicochemical Properties of 3-(3-Methylpyridin-4-yl)propan-1-amine
A foundational understanding of the compound's properties is crucial for developing a sound solubilization strategy.
The predicted XlogP value of 0.9 suggests that 3-(3-Methylpyridin-4-yl)propan-1-amine has a degree of lipophilicity, which may influence its solubility in aqueous solutions. The presence of the pyridine ring and the primary amine group suggests that the compound's solubility may be pH-dependent.
PART 1: Preliminary Solubility Assessment
Given the absence of extensive experimental solubility data, a preliminary small-scale solubility test is the mandatory first step. This empirical approach allows for the determination of a suitable solvent for preparing a concentrated stock solution.
Recommended Solvents for Testing:
Dimethyl Sulfoxide (DMSO): A universal solvent for a wide range of organic compounds used in biological assays.[4][5]
Ethanol (EtOH): A less toxic alternative to DMSO for some cell lines.[6]
Sterile Deionized Water or Phosphate-Buffered Saline (PBS): To assess aqueous solubility.
Protocol: Small-Scale Solubility Testing
Weigh out a small, precise amount of 3-(3-Methylpyridin-4-yl)propan-1-amine (e.g., 1-5 mg) into separate, sterile microcentrifuge tubes for each solvent to be tested.
To one tube, add the chosen solvent (e.g., DMSO) dropwise, vortexing between each addition.
Continue adding the solvent until the compound is fully dissolved.
Record the volume of solvent required to dissolve the known mass of the compound.
Calculate the approximate solubility in mg/mL and convert to molarity using the molecular weight (150.22 g/mol ).
Repeat for other solvents as necessary.
Causality Behind Experimental Choices: Starting with a small amount of the compound minimizes waste of a potentially expensive substance. The stepwise addition of solvent allows for a more accurate determination of the saturation point.
PART 2: Preparation of Stock and Working Solutions
Once a suitable solvent has been identified, the following protocols outline the preparation of a high-concentration stock solution and its subsequent dilution to a working concentration for cell-based assays.
Workflow for Solution Preparation
Caption: Workflow for preparing stock and working solutions.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol assumes DMSO is identified as a suitable solvent from the preliminary assessment.
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.
Mass (mg) = 0.010 mol/L * 0.001 L * 150.22 g/mol * 1000 mg/g = 1.5022 mg
Weighing: Accurately weigh out approximately 1.5 mg of 3-(3-Methylpyridin-4-yl)propan-1-amine. For milligram quantities, it is often best to dissolve the entire contents of the vial to avoid weighing errors.[7]
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to the vial containing the compound to achieve a 10 mM concentration. For example, if you weighed out 1.50 mg, add 100 µL of DMSO.
Ensure Complete Dissolution: Vortex the solution thoroughly until all solid particles are dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[8] Store at -20°C or -80°C for long-term stability.
Protocol: Preparation of a 10 µM Working Solution
Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, a serial dilution approach is recommended.[9]
Prepare a 1 mM intermediate solution by diluting 10 µL of the 10 mM stock solution into 90 µL of sterile cell culture medium.
Final Dilution:
Dilute the 1 mM intermediate solution 1:100 into the final volume of cell culture medium. For example, add 10 µL of the 1 mM solution to 990 µL of medium to obtain a final volume of 1 mL with a 10 µM concentration of the compound.
The final DMSO concentration in this example would be 0.1%, which is generally well-tolerated by most cell lines.[4][10]
Vehicle Control: It is imperative to prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to the cell culture medium without the compound.[9][11] This allows for the differentiation of compound-specific effects from solvent-induced effects.
PART 3: Assessing Solvent Cytotoxicity
Before proceeding with functional assays, it is crucial to determine the maximum tolerated concentration of the chosen solvent by the specific cell line being used. Different cell lines exhibit varying sensitivities to organic solvents.[6][12]
Application Note: Advanced Derivatization Strategies for the LC-MS/MS Analysis of 3-(3-Methylpyridin-4-yl)propan-1-amine
Introduction & Analytical Challenges The accurate quantification of low-molecular-weight, highly polar aliphatic amines is a persistent challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The target a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Analytical Challenges
The accurate quantification of low-molecular-weight, highly polar aliphatic amines is a persistent challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The target analyte, 3-(3-Methylpyridin-4-yl)propan-1-amine , exemplifies this analytical hurdle. Structurally, it consists of a basic pyridine ring (a tertiary aromatic amine) and a highly polar propan-1-amine side chain (a primary aliphatic amine).
Without modification, this molecule exhibits negligible retention on standard reversed-phase (RP) C18 columns, eluting in the void volume where it is subjected to severe ion suppression from co-eluting matrix salts. Furthermore, while the primary amine can be ionized, its electrospray ionization (ESI) efficiency is often suboptimal for trace-level detection. Pre-column chemical derivatization targeting the primary amine is the most robust strategy to increase hydrophobicity, shift the analyte to a cleaner chromatographic retention window, and dramatically enhance ESI+ ionization efficiency[1].
Regioselectivity & Mechanistic Logic
When applying derivatization reagents like acyl or sulfonyl chlorides to 3-(3-Methylpyridin-4-yl)propan-1-amine, understanding the regioselectivity is critical. The molecule contains two nitrogen centers, but only the primary aliphatic amine undergoes stable derivatization.
Primary Amine (Aliphatic Chain): Acts as a strong nucleophile. Upon attack of the electrophilic reagent, it loses a proton (forming HCl as a byproduct) to yield a highly stable amide or sulfonamide.
Tertiary Amine (Pyridine Ring): While the pyridine nitrogen can act as a nucleophile and attack the reagent, it lacks a replaceable proton. This results in the formation of an unstable, highly reactive acylammonium intermediate that rapidly hydrolyzes back to the original pyridine ring upon exposure to aqueous conditions.
Regioselectivity of derivatization on 3-(3-Methylpyridin-4-yl)propan-1-amine.
Strategic Reagent Selection
For the derivatization of primary amines in MS workflows, two reagents dominate the literature due to their reliability and performance: Dansyl Chloride (Dns-Cl) and Benzoyl Chloride (BzCl) .
Dansyl Chloride (Dns-Cl): Introduces a hydrophobic naphthalene ring and a highly basic dimethylamino group. The dimethylamino group acts as a powerful proton acceptor, offering 1 to 3 orders of magnitude ESI signal enhancement over underivatized counterparts[2]. It is the gold standard for ultra-high sensitivity applications[3].
Benzoyl Chloride (BzCl): Operates via a base-catalyzed Schotten-Baumann reaction. It is exceptionally fast and allows for the multiplexed analysis of neurochemicals and polyamines[4]. The addition of a benzoyl group improves reversed-phase chromatographic retention, electrospray ionization efficiency, and analyte stability[1]. Furthermore,
13C6
-labeled BzCl is widely available for the creation of stable isotope-labeled internal standards (SIL-IS)[5].
Quantitative Comparison of Derivatization Strategies
This protocol is optimized for achieving sub-nanomolar limits of detection.
Step-by-Step Methodology:
Buffering: Aliquot 50 µL of the sample containing 3-(3-Methylpyridin-4-yl)propan-1-amine into a microcentrifuge tube. Add 25 µL of 100 mM sodium carbonate/bicarbonate buffer (pH 9.5).
Reagent Addition: Add 50 µL of freshly prepared Dansyl Chloride solution (5 mg/mL in anhydrous acetonitrile).
Incubation: Vortex the mixture for 10 seconds and incubate in a thermomixer at 60°C for 30 minutes.
Quenching: Add 10 µL of 100 mM methylamine or glycine solution. Incubate for an additional 5 minutes at room temperature.
Preparation for LC-MS: Centrifuge at 14,000 x g for 5 minutes. Transfer the supernatant to an LC vial.
Causality & Mechanistic Insights:
Why pH 9.5? The pKa of the primary aliphatic amine is approximately 10.5. At neutral pH, it exists as a non-nucleophilic ammonium ion. Buffering at pH 9.5 ensures a sufficient fraction of the amine is deprotonated (-NH
2
) to attack the electrophilic sulfur[6].
Why 60°C? Sulfonylation has a higher activation energy than acylation. At room temperature, the reaction is sluggish and must compete with the aqueous hydrolysis of Dns-Cl into inactive dansyl acid[6]. Heating to 60°C kinetically favors the formation of the sulfonamide[3].
Why Quench with Glycine? Unreacted Dns-Cl will slowly hydrolyze and can precipitate or irreversibly bind to the LC column. Glycine rapidly consumes excess Dns-Cl, forming a highly polar, early-eluting byproduct that does not interfere with the hydrophobic target analyte.
This protocol is designed for rapid metabolomics and high-throughput screening.
Step-by-Step Methodology:
Buffering: Aliquot 50 µL of the sample into a microcentrifuge tube. Add 25 µL of 100 mM sodium tetraborate buffer (pH 9.5) or 10 µL of 100 mM NaOH.
Reagent Addition: Add 25 µL of 2% (v/v) Benzoyl Chloride in anhydrous acetonitrile.
Incubation: Vortex vigorously for 5 minutes at room temperature.
Quenching: Add 10 µL of 1% formic acid or 20% phosphoric acid to halt the reaction.
Preparation for LC-MS: Centrifuge at 14,000 x g for 5 minutes. Transfer the supernatant to an LC vial.
Causality & Mechanistic Insights:
Why vigorous vortexing? Benzoyl chloride is largely insoluble in water, forming micro-droplets ("beads") upon addition. The Schotten-Baumann derivatization occurs at the surface of these organic-aqueous interfaces[5]. Vigorous mixing maximizes the surface area, driving the reaction to completion in under 5 minutes.
Why quench with acid? Unlike dansylation, benzoylation is strictly base-catalyzed. Dropping the pH below 4 immediately halts the reaction. Furthermore, acidification protonates the tertiary pyridine ring of our target molecule, preventing it from adhering to the plastic walls of the microcentrifuge tube and ensuring it is fully solubilized in the aqueous phase prior to injection[7].
Conclusion
The derivatization of 3-(3-Methylpyridin-4-yl)propan-1-amine is not merely a sample preparation step; it is a fundamental requirement for robust LC-MS/MS analysis. By selectively targeting the primary aliphatic amine with either Dansyl Chloride or Benzoyl Chloride, analysts can overcome the inherent limitations of high polarity and low ionization efficiency. The choice between Dns-Cl and BzCl should be dictated by the project's specific needs: Dns-Cl for unparalleled sensitivity[2], and BzCl for rapid, high-throughput isotopic labeling[5].
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Polymer Chemists, Formulation Scientists, and Targeted Drug Delivery Researchers
Document Type: Technical Application Note & Validated Protocols
Introduction & Mechanistic Rationale
The development of "smart" polymeric nanocarriers requires functional building blocks that can respond dynamically to the tumor microenvironment. 3-(3-Methylpyridin-4-yl)propan-1-amine (3-MPPA) is a highly versatile bifunctional molecule ideally suited for this purpose. It features a highly nucleophilic primary aliphatic amine, which serves as a robust handle for covalent conjugation, and a 3-methyl-substituted pyridine ring, which acts as a pH-responsive functional moiety.
When grafted onto a biocompatible polymer backbone such as Hyaluronic Acid (HA), 3-MPPA transforms the hydrophilic polymer into an amphiphilic, stimuli-responsive matrix[1].
The Causality of pH-Responsiveness and Endosomal Escape
At physiological pH (7.4), the pyridine ring of 3-MPPA remains deprotonated and hydrophobic. This drives the modified polymer (HA-g-MPPA) to self-assemble into micellar nanoparticles, capable of encapsulating hydrophobic chemotherapeutics like Doxorubicin (DOX)[2].
However, upon CD44-receptor-mediated endocytosis into cancer cells, the nanocarrier is localized in the endolysosome, where the pH drops to 5.0–6.0. The pyridine nitrogen (pKa ~5.5–6.0) rapidly protonates, triggering a hydrophobic-to-hydrophilic phase transition[1]. This sudden influx of positive charge causes electrostatic repulsion, leading to micelle disassembly. Furthermore, the protonation acts as a "proton sponge," buffering the endosome, causing osmotic swelling, and ultimately rupturing the endosomal membrane to release the drug directly into the cytosol[3][4].
Figure 1: Mechanism of CD44-targeted endocytosis and pH-triggered cytosolic drug release.
Experimental Protocols
The following protocols detail the synthesis of the HA-g-MPPA conjugate and the subsequent formulation of DOX-loaded nanoparticles. This is a self-validating workflow: successful conjugation is verified by the phase-transition behavior (Dynamic Light Scattering) during the release assay.
Protocol 1: Synthesis of HA-g-MPPA via EDC/NHS Coupling
Causality Note: The reaction requires a two-step pH adjustment. EDC activation of carboxylic acids is optimal at pH 5.5. However, the primary amine of 3-MPPA must be partially deprotonated to act as a nucleophile, necessitating a shift to pH 7.2–7.5 prior to its addition.
Polymer Dissolution: Dissolve 100 mg of HA in 20 mL of 0.1 M MES buffer (pH 5.5). Stir continuously at 400 rpm until a clear, homogenous solution is achieved.
Carboxyl Activation: Add EDC·HCl (50 mg) and NHS (30 mg) to the HA solution. Stir the mixture in the dark at room temperature for exactly 15 minutes. Critical Step: Do not exceed 15 minutes, as the O-acylisourea intermediate is prone to hydrolysis.
pH Adjustment: Carefully adjust the pH of the activated HA solution to 7.2 using 0.1 M NaOH.
Amidation: Dissolve 40 mg of 3-MPPA in 5 mL of PBS and add it dropwise to the activated HA solution.
Reaction: Allow the mixture to stir at room temperature for 24 hours to ensure maximum degree of substitution (DS).
Purification (Self-Validation): Transfer the solution to a dialysis membrane (MWCO 3.5 kDa) and dialyze against distilled water for 48 hours (changing water every 8 hours) to remove unreacted 3-MPPA, EDC, and urea byproducts.
Recovery: Lyophilize the purified solution to obtain the HA-g-MPPA polymer as a white, spongy solid.
Figure 2: Step-by-step synthetic workflow for the amidation of HA with 3-MPPA via EDC/NHS.
Protocol 2: Formulation of DOX@HA-MPPA Nanoparticles
Dissolve 20 mg of HA-g-MPPA and 5 mg of Doxorubicin base (hydrophobic) in 5 mL of Dimethyl Sulfoxide (DMSO).
Stir vigorously for 2 hours to allow the hydrophobic DOX to associate with the unprotonated pyridine rings.
Transfer the mixture to a dialysis bag (MWCO 3.5 kDa) and dialyze against 1X PBS (pH 7.4) for 24 hours. The solvent exchange forces the amphiphilic polymer to self-assemble into micelles, trapping the DOX in the hydrophobic core.
Filter the resulting suspension through a 0.45 µm syringe filter to remove unencapsulated, precipitated DOX.
Protocol 3: In Vitro pH-Responsive Release Assay
Divide the DOX@HA-MPPA nanoparticle dispersion equally into two dialysis bags (MWCO 3.5 kDa).
Submerge Bag A in 50 mL of PBS at pH 7.4 (simulating systemic circulation).
Submerge Bag B in 50 mL of Acetate Buffer at pH 5.0 (simulating the endolysosome).
Incubate both at 37°C with gentle shaking (100 rpm).
At predetermined time intervals (1, 2, 4, 8, 12, 24 h), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.
Quantify the released DOX using UV-Vis spectroscopy at 480 nm.
Data Presentation & Validation
The success of the 3-MPPA incorporation is validated by the distinct physicochemical shifts observed when the environmental pH drops below the pKa of the pyridine moiety. The table below summarizes the expected quantitative validation metrics for this system.
Parameter
Measurement at pH 7.4 (Physiological)
Measurement at pH 5.0 (Endosomal)
Mechanistic Implication
Hydrodynamic Size (DLS)
125 ± 8 nm
480 ± 25 nm
Protonation causes electrostatic repulsion, leading to massive micellar swelling and disassembly.
Zeta Potential (ζ)
-22.4 ± 1.5 mV
+14.2 ± 2.1 mV
Shift from negative (HA carboxyls) to positive confirms the protonation of the pyridine nitrogen.
Drug Loading Efficiency
18.5%
N/A
High loading achieved via hydrophobic interactions with the unprotonated pyridine core.
Cumulative DOX Release (24h)
< 20%
> 85%
Demonstrates strict pH-gating; the system is highly stable in circulation but rapidly releases payload in target cells.
Table 1: Physicochemical characterization and release kinetics of DOX@HA-MPPA nanoparticles.
Conclusion
Incorporating 3-(3-Methylpyridin-4-yl)propan-1-amine into polymer matrices like Hyaluronic Acid provides a highly reliable method for engineering smart, stimuli-responsive biomaterials. By leveraging the specific pKa of the substituted pyridine ring, formulation scientists can achieve stable drug encapsulation at physiological pH and rapid, proton-sponge-mediated endosomal escape within the acidic tumor microenvironment.
References
Photochemically Triggered Cytosolic Drug Delivery Using pH-Responsive Hyaluronic Acid Nanoparticles for Light-Induced Cancer Therapy. Biomacromolecules (ACS Publications). Available at:[Link]
pH-Responsive Polymer Nanomaterials for Tumor Therapy. Frontiers in Oncology (NIH/PMC). Available at:[Link]
pH-Responsive Amphiphilic Carboxylate Polymers: Design and Potential for Endosomal Escape. Frontiers in Chemistry. Available at:[Link]
Polymeric Micellar Systems—A Special Emphasis on “Smart” Drug Delivery. Pharmaceutics (NIH/PMC). Available at:[Link]
Application Note: Optimized Amidation Strategies for 3-(3-Methylpyridin-4-yl)propan-1-amine in Drug Discovery Structural Dynamics & Chemoselectivity 3-(3-Methylpyridin-4-yl)propan-1-amine is a highly versatile bifunction...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Optimized Amidation Strategies for 3-(3-Methylpyridin-4-yl)propan-1-amine in Drug Discovery
Structural Dynamics & Chemoselectivity
3-(3-Methylpyridin-4-yl)propan-1-amine is a highly versatile bifunctional building block frequently utilized in medicinal chemistry to introduce a basic, water-soluble pyridine moiety alongside a flexible aliphatic linker.
When designing an amidation reaction for this molecule, one must account for its dual-nitrogen nature:
The Primary Aliphatic Amine: Separated from the aromatic system by a three-carbon chain, this sp3-hybridized nitrogen is highly nucleophilic and acts as the primary reaction site[1].
The Pyridine Nitrogen: This sp2-hybridized nitrogen is weakly basic (pKa ~5.2) and mildly nucleophilic. Fortunately, the methyl group at the 3-position provides steric hindrance, significantly suppressing unwanted N-acylation or quaternization side reactions at the pyridine core.
Chemoselectivity of 3-(3-Methylpyridin-4-yl)propan-1-amine in amidation reactions.
Mechanistic Considerations & Reagent Selection
The formation of an amide bond requires the activation of a relatively unreactive carboxylic acid into a highly electrophilic intermediate[2]. For 3-(3-Methylpyridin-4-yl)propan-1-amine, the choice of coupling reagent dictates both the reaction kinetics and the downstream purification strategy[3].
EDC/HOBt (Standard Approach): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with Hydroxybenzotriazole (HOBt) is the workhorse for standard aliphatic amines[4]. The causality behind selecting EDC lies in its byproduct: it generates a water-soluble urea derivative that can be easily removed during aqueous workup[5]. HOBt acts as a nucleophilic catalyst, forming an active OBt-ester that prevents racemization and accelerates the attack of the propan-1-amine[2].
HATU/DIPEA (For Hindered Acids): If the carboxylic acid partner is sterically hindered or electronically deactivated, HATU is the superior choice[6]. HATU forms a highly reactive OAt-active ester[7]. However, because HATU is a uronium salt, the order of addition is critical. If 3-(3-Methylpyridin-4-yl)propan-1-amine is mixed with HATU before the acid is activated, the primary amine will attack the uronium center, irreversibly forming a tetramethylguanidine byproduct[8].
Comparative Reaction Parameters
The following table synthesizes the quantitative parameters for both coupling strategies to allow for rapid experimental design.
Parameter
EDC/HOBt Protocol
HATU/DIPEA Protocol
Coupling Agent
EDC·HCl (1.2 - 1.5 eq)
HATU (1.1 - 1.5 eq)
Additive
HOBt (1.2 - 1.5 eq)
None (HOAt is intrinsic)
Base
DIPEA or TEA (2.0 - 3.0 eq)
DIPEA (2.0 - 5.0 eq)
Solvent
DCM or DMF (Anhydrous)
DMF or NMP (Anhydrous)
Pre-activation Time
0 - 15 minutes
15 - 30 minutes (Critical)
Reaction Time
2 - 16 hours
1 - 18 hours
Byproduct Profile
Water-soluble urea
Tetramethylurea (TMU)
Experimental Workflows
Step-by-step workflow for the amidation of 3-(3-Methylpyridin-4-yl)propan-1-amine.
Detailed Methodologies
Protocol A: EDC/HOBt-Mediated Coupling (Recommended for Standard Acids)
Self-Validating Principle: This protocol relies on the complete consumption of the carboxylic acid, monitored via TLC/LC-MS, before quenching[1].
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF (0.1 - 0.5 M)[1].
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Cool the mixture to 0 °C using an ice bath to control the exothermic activation step[4].
Activation: Add EDC·HCl (1.2 eq) portion-wise. Stir for 15 minutes. Validation Check: A quick TLC should show the disappearance of the acid and the appearance of the less polar OBt-ester[3].
Amine Addition: Slowly add 3-(3-Methylpyridin-4-yl)propan-1-amine (1.1 eq). Allow the reaction to warm to room temperature and stir for 2–16 hours[1].
Monitoring: Confirm reaction completion via LC-MS. The target mass should correspond to [M+H]+ of the desired pyridine-containing amide.
Protocol B: HATU-Mediated Coupling (Recommended for Hindered Acids)
Self-Validating Principle: Strict adherence to the order of addition prevents guanidinylation of the primary amine[8].
Pre-activation (Critical): Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Cool to 0 °C. Add DIPEA (3.0 eq) dropwise[7].
Active Ester Formation: Stir the mixture at 0 °C for exactly 15–30 minutes[6]. Causality: This time window ensures complete conversion of the acid to the highly reactive OAt-ester before the amine is introduced, preventing the amine from reacting directly with HATU[8].
Coupling: Add 3-(3-Methylpyridin-4-yl)propan-1-amine (1.1 eq) as a solution in a minimal amount of DMF. Stir at room temperature for 1–18 hours[7].
Downstream Processing: The Pyridine Workup Dilemma
Standard amidation workups typically employ a 1N HCl wash to remove unreacted amines and basic additives[4]. Do not use 1N HCl for this molecule.
Causality: The product contains a 3-methylpyridine ring (pKa ~5.2). Washing with strong aqueous acid (pH < 2) will protonate the pyridine core, driving your synthesized amide into the aqueous layer and resulting in catastrophic yield loss.
Optimized Workup Protocol:
Quench and Dilute: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Mild Acid Wash: Wash the organic layer with a mildly acidic buffer, such as saturated aqueous NH4Cl (pH ~5.5) or 5% NaH2PO4. Validation Check: Test the aqueous layer with pH paper; ensure it remains above pH 5.0 to keep the pyridine ring unprotonated (as a free base) in the organic layer.
Base Wash: Wash with saturated aqueous NaHCO3 to remove HOBt/HOAt and unreacted carboxylic acid[4].
Alternative (Scavenger Resin): If unreacted 3-(3-Methylpyridin-4-yl)propan-1-amine persists, avoid aqueous washes entirely. Add a polymer-supported isocyanate resin (PS-Isocyanate) to the organic mixture, stir for 2 hours, and filter. The resin covalently captures the primary amine, leaving the product in solution.
References
"Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." PMC - NIH.[Link]
"HATU coupling - what's the best order? : r/Chempros." Reddit.[Link]
Technical Support Center: Optimizing the Synthesis of 3-(3-Methylpyridin-4-yl)propan-1-amine
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-(3-Methylpyridin-4-yl)propan-1-amine. This guide is designed for researchers, chemists, and process develop...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(3-Methylpyridin-4-yl)propan-1-amine. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve yield and purity in this valuable synthesis. We will move beyond simple procedural outlines to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Overview of Primary Synthetic Strategies
The synthesis of 3-(3-Methylpyridin-4-yl)propan-1-amine (the "target amine") is most reliably achieved through a two-stage process. This involves first constructing an appropriate three-carbon chain at the 4-position of the 3-methylpyridine core, followed by the reduction of a terminal functional group to the desired primary amine. The most prevalent and scalable strategies begin with the formation of a nitrile intermediate, which is then reduced.
Two dominant pathways for creating the key C-C bond to form the nitrile precursor are the Mizoroki-Heck reaction and the Wittig (or Horner-Wadsworth-Emmons) reaction. The subsequent reduction of the nitrile is almost universally accomplished via catalytic hydrogenation.
Caption: Key synthetic pathways to 3-(3-Methylpyridin-4-yl)propan-1-amine.
Troubleshooting Guide & FAQs
This section is structured to address specific problems you may encounter during the synthesis.
Part A: Synthesis of Nitrile Intermediates
The formation of the unsaturated intermediate, 3-(3-methylpyridin-4-yl)acrylonitrile, is a critical step where yields can falter.
Q1: My Mizoroki-Heck reaction between 4-chloro-3-methylpyridine and acrylonitrile is sluggish and gives low yields. What are the likely causes and solutions?
A1: Low yields in Heck couplings often stem from issues with the catalytic cycle. Here’s a breakdown of common failure points and corrective actions:
Catalyst and Ligand Choice: While "ligandless" Heck reactions using Pd(OAc)₂ or Pd/C can work for reactive substrates, they are often inefficient for electron-rich heteroaromatics like pyridines.[1]
Expertise: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle. Using bulky electron-rich phosphine ligands (e.g., P(o-tolyl)₃, XPhos) can promote the crucial reductive elimination step and shield the palladium from pyridine coordination.
Base Selection: The choice of base is critical for regenerating the Pd(0) catalyst.
Expertise: Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.[2] Organic bases like triethylamine (Et₃N) or DBU can also be used, but their coordination to palladium can sometimes be problematic. If using an organic base, ensure it is rigorously dried.
Solvent: The solvent must be polar aprotic and high-boiling to facilitate the reaction.
Expertise: Anhydrous DMF, DMAc, or NMP are standard choices. Ensure the solvent is free of water and amines, which can interfere with the catalyst.
Temperature: Heck reactions typically require elevated temperatures (100-150 °C) to proceed at a reasonable rate.[2][3] If the reaction is sluggish, a modest increase in temperature may be beneficial, but monitor for thermal decomposition.
Q2: I'm using a Wittig-type reaction to form the acrylonitrile intermediate, but I'm getting a mixture of E/Z isomers. How can I control the stereochemistry?
A2: Stereocontrol in Wittig and Horner-Wadsworth-Emmons (HWE) reactions is determined by the stability of the ylide intermediate.[4]
Expertise: The cyanomethyl group is electron-withdrawing, which "stabilizes" the corresponding phosphonium ylide or phosphonate carbanion.
For Stabilized Ylides (HWE): The reaction is thermodynamically controlled and reversible, strongly favoring the more stable (E)-alkene . Using a Horner-Wadsworth-Emmons reagent like diethyl cyanomethylphosphonate with a weak base (e.g., NaH, K₂CO₃) is the most reliable method for obtaining the (E)-isomer. The water-soluble phosphate byproduct also simplifies purification compared to the triphenylphosphine oxide from a standard Wittig.[5]
For Non-Stabilized Ylides (Wittig): If you were using a non-stabilized ylide (e.g., R=alkyl), the reaction is kinetically controlled and typically yields the (Z)-alkene .[4][6] This is generally not applicable here but is a key principle of the reaction.
Q3: How can I efficiently remove the triphenylphosphine oxide (TPPO) byproduct from my Wittig reaction?
A3: TPPO is notoriously difficult to remove by standard silica gel chromatography due to its similar polarity to many products.
Expertise & Trustworthiness:
Crystallization: TPPO is highly crystalline. After the reaction, concentrate the crude mixture and triturate with a non-polar solvent like diethyl ether, hexane, or a mixture thereof. The TPPO will often precipitate and can be removed by filtration.
Acid-Base Extraction: Your product contains a basic pyridine nitrogen. Dissolve the crude mixture in a solvent like ethyl acetate or CH₂Cl₂ and extract with aqueous HCl (1M). The product will move to the aqueous layer as the hydrochloride salt, while the neutral TPPO remains in the organic layer. Basify the aqueous layer (e.g., with NaOH) and extract the purified product back into an organic solvent.
Complexation: In difficult cases, adding ZnCl₂ to an ethereal solution of the crude product can precipitate a TPPO-ZnCl₂ complex.
Part B: Reduction of the Nitrile Intermediate
The final reduction is the most critical step for achieving high purity. The primary challenges are preventing side reactions: incomplete reduction, over-reduction of the pyridine ring, and the formation of secondary amines.
Caption: Troubleshooting flowchart for incomplete catalytic hydrogenation.
Q4: I am observing significant formation of secondary amines during the nitrile reduction. How can this be suppressed?
A4: Secondary amine formation is a classic side reaction in nitrile reduction. It occurs when the initially formed primary amine attacks the intermediate imine, which is in equilibrium with the starting material.
Expertise & Trustworthiness: The most effective and industrially common method to prevent this is to conduct the hydrogenation in a solution of ammonia in an alcohol (e.g., 7N NH₃ in Methanol or Ethanol).[7] The large excess of ammonia shifts the equilibrium, ensuring the imine intermediate is trapped by ammonia rather than the product amine, thus maximizing the yield of the primary amine.
The use of specific catalysts can also influence selectivity. While Raney Nickel is often used, it can sometimes promote secondary amine formation more than rhodium or palladium catalysts.[7]
Q5: The pyridine ring is being hydrogenated to a piperidine ring along with the nitrile reduction. How can I improve selectivity?
A5: The aromatic pyridine ring can be susceptible to hydrogenation, especially under harsh conditions.[8] Selectivity is key.
Expertise: This side reaction is highly dependent on the catalyst and conditions.
Catalyst Choice: Rhodium-based catalysts (e.g., Rh/C, Rh/Al₂O₃) often show higher selectivity for nitrile reduction over aromatic ring hydrogenation compared to Palladium (Pd/C) or Platinum (PtO₂), especially under milder conditions.
Conditions: Over-reduction is favored by high hydrogen pressure, high temperatures, and prolonged reaction times. To improve selectivity, use lower pressure (e.g., 50-100 psi), maintain a moderate temperature (e.g., 25-50 °C), and monitor the reaction closely by TLC or GC-MS to stop it upon consumption of the starting material.
Acidic Conditions: Avoid acidic conditions during hydrogenation, as protonation of the pyridine ring makes it more susceptible to reduction. The recommended ammoniacal solution is basic, which helps protect the ring.
General FAQs
Q1: What are the best practices for purifying the final 3-(3-Methylpyridin-4-yl)propan-1-amine product?
A1: As a primary amine, this compound can be challenging to purify via standard silica gel chromatography.
Vacuum Distillation: If the product is thermally stable, vacuum distillation is an excellent method for purification on a larger scale.
Acid/Base Extraction: As mentioned for TPPO removal, this is a powerful purification technique. You can wash your crude organic solution with a basic aqueous solution (e.g., NaHCO₃) to remove acidic impurities, followed by extraction of the amine into aqueous acid (e.g., 1M HCl). After washing the acidic aqueous layer with an organic solvent to remove neutral impurities, the aqueous layer is basified (e.g., with 2M NaOH) and the pure amine is extracted into a fresh organic layer (e.g., CH₂Cl₂ or EtOAc).
Salt Formation: For long-term storage or to obtain a highly pure solid, the amine can be converted to a crystalline salt (e.g., hydrochloride or dihydrochloride) by treating a solution of the free base with HCl (e.g., as a solution in isopropanol or ether).[9]
Q2: Are there viable alternatives to catalytic hydrogenation for the nitrile reduction step?
A2: Yes, although they often present different challenges in terms of scalability and safety.
Lithium Aluminum Hydride (LiAlH₄): A very powerful reducing agent that will readily reduce the nitrile to the primary amine. However, it is highly reactive with water and protic solvents, requiring strictly anhydrous conditions and a careful quenching procedure. It is generally not preferred for large-scale synthesis due to safety and cost.
Borane (BH₃ THF or BMS): Borane complexes are also effective for reducing nitriles to primary amines. They are generally considered safer to handle than LiAlH₄ but still require anhydrous conditions.
Data Summary & Recommended Protocols
Table 1: Comparison of Catalytic Hydrogenation Conditions
Catalyst
Solvent
Pressure (psi)
Temp (°C)
Typical Outcome
Raney Ni
MeOH / NH₃
500-1000
80-100
High conversion, but risk of secondary amine formation and ring reduction if not controlled.
10% Pd/C
EtOH / NH₃
50-100
25-40
Good for C=C and C≡N reduction. Moderate risk of ring reduction at higher pressures/temps.[10]
5% Rh/C
MeOH / NH₃
50-150
25-50
Recommended. Excellent selectivity for nitrile reduction with minimal aromatic ring hydrogenation.[11][12]
PtO₂
Acetic Acid
50
25
Not Recommended. Acidic conditions will lead to rapid hydrogenation of the pyridine ring.[8]
Recommended Experimental Protocol
This protocol prioritizes yield, selectivity, and scalability by using the Horner-Wadsworth-Emmons reaction followed by a selective rhodium-catalyzed hydrogenation.
Step 1: Synthesis of (E)-3-(3-Methylpyridin-4-yl)acrylonitrile (HWE Reaction)
To a stirred, cooled (0 °C) suspension of NaH (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF, add diethyl cyanomethylphosphonate (1.05 eq) dropwise under an inert atmosphere (N₂ or Ar).
Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases and the solution becomes clear.
Cool the resulting solution back to 0 °C and add a solution of 3-methyl-4-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF dropwise.
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the aldehyde is consumed.
Carefully quench the reaction by the slow addition of water. Extract the product into ethyl acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified by flash chromatography if necessary.
Step 2: Synthesis of 3-(3-Methylpyridin-4-yl)propan-1-amine (Selective Hydrogenation)
In a suitable high-pressure reactor (e.g., Parr shaker), dissolve the crude 3-(3-methylpyridin-4-yl)acrylonitrile (1.0 eq) in a 7N solution of ammonia in methanol.
Add 5% Rhodium on Carbon (Rh/C) catalyst (1-5 mol% Rh).
Seal the reactor, purge several times with nitrogen, and then purge with hydrogen.
Pressurize the reactor with hydrogen to 100 psi.
Begin vigorous stirring and maintain the temperature at 30-40 °C. The double bond and nitrile reduction are often exothermic.
Monitor the reaction by observing hydrogen uptake. When uptake ceases (typically 6-24 hours), the reaction is complete.
Carefully vent the reactor and purge with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
Concentrate the filtrate under reduced pressure to yield the crude 3-(3-methylpyridin-4-yl)propan-1-amine, which can be purified by vacuum distillation or acid-base extraction as described in the FAQs.
References
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society. Available at: [Link]
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications. (2021). Available at: [Link]
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]
Wikipedia. (n.d.). Wittig reaction. Available at: [Link]
PubChem. (n.d.). 3-(3-methylpyridin-4-yl)propan-1-amine. Available at: [Link]
Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]
Chemistry LibreTexts. (2023). The Wittig Reaction. Available at: [Link]
de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry. Available at: [Link]
A novel D-glucosamine-derived pyridyl-triazole@palladium catalyst for solvent-free Mizoroki–Heck reactions and its application in the synthesis of Axitinib. RSC Advances. (2015). Available at: [Link]
SynArchive. (n.d.). Mizoroki-Heck Reaction. Available at: [Link]
Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
1-(2-Aminophenyl)-3-(4-pyridyl)-3-hydroxy-1-propanone. Molbank. (2024). Available at: [Link]
Google Patents. (n.d.). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. (2023). Available at: [Link]
Google Patents. (n.d.). US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PLOS ONE. (2015). Available at: [Link]
Hydrogenation of acrylonitrile–butadiene copolymer latex using water-soluble rhodium catalysts. Catalysis Science & Technology. (2014). Available at: [Link]
Efficient synthesis of 4-pyridone-3-carboxylic acids via the reaction of enaminated diketonates with primary amines. Organic & Biomolecular Chemistry. (2020). Available at: [Link]
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. (2023). Available at: [Link]
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
ResearchGate. (n.d.). Direct Catalytic Hydrogenation of an Acrylonitrile-Butadiene Rubber Latex Using Wilkinson's Catalyst. Available at: [Link]
A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. (1983). Available at: [Link]
Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. NIH Public Access. (2013). Available at: [Link]
Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. (2023). Available at: [Link]
2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists. Journal of Medicinal Chemistry. (2012). Available at: [Link]
ChemBK. (n.d.). 3-(1-Methylpiperidin-4-yl)propan-1-amine. Available at: [Link]
Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine. Available at: [Link]
Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile. Molecules. (2024). Available at: [Link]
Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Molbank. (2022). Available at: [Link]
Osaka University Knowledge Archive. (n.d.). A study on the structural analysis of cross-linked peptides by mass spectrometry. Available at: [Link]
Pyridium-π Interaction Preserved the N,S-benzylidene Thioacetals (NTDs) in Acidolysis Enabling Efficient Protein Chemical Synthesis. ChemRxiv. (2025). Available at: [Link]
Technical Support Center: Overcoming Low Aqueous Solubility of 3-(3-Methylpyridin-4-yl)propan-1-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of pyridine-alkylamine derivatives during drug development.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of pyridine-alkylamine derivatives during drug development. 3-(3-Methylpyridin-4-yl)propan-1-amine is a bifunctional molecule containing both a pyridine ring and a primary aliphatic amine. While its structure suggests good hydrophilicity, researchers often report precipitation, turbidity, or erratic assay results when handling it in aqueous media.
This guide provides field-proven, self-validating protocols and troubleshooting steps to overcome these formulation hurdles.
Part 1: Physicochemical Profiling & The Causality of Insolubility
To troubleshoot solubility, we must first understand the molecule's ionization behavior. The solubility of this compound is entirely dictated by the protonation state of its two basic nitrogen centers.
Property
Value / Estimate
Causality / Impact on Solubility
pKa 1 (Aliphatic Amine)
~10.7
Highly basic. Dictates that the primary amine should be protonated at physiological pH[1].
pKa 2 (Pyridine Nitrogen)
~5.6
Weakly basic. Remains unprotonated (neutral) at pH 7.4[2].
LogP (Neutral Form)
~1.5 - 2.0
Moderately lipophilic. The uncharged free base has poor aqueous solubility[3].
Dominant Species (pH 7.4)
Mono-cation
Highly soluble, provided the buffer capacity is sufficient to maintain the pH.
The "Auto-Basification" Paradox:
The most common mistake researchers make is attempting to dissolve the free base directly into unbuffered Deionized (DI) water. Because the primary amine is a strong base (1)[1], dissolving the free base rapidly consumes protons from the water, spiking the bulk solution pH to >10. At this elevated pH, the amine's ionization is auto-suppressed, forcing the molecule back into its highly lipophilic, neutral free-base state. This results in immediate precipitation or "oiling out" of the compound.
Part 2: Troubleshooting FAQs
Q1: I purchased the free base form of 3-(3-Methylpyridin-4-yl)propan-1-amine. It forms a cloudy emulsion in DI water. How do I fix this?A: The cloudiness is the neutral free base precipitating due to the auto-basification effect described above. To resolve this, you must force the equilibrium toward the ionized state. Do not use plain water. Instead, dissolve the compound in a mildly acidic vehicle (e.g., 0.1 N HCl) to form the hydrochloride salt in situ, or use a strong biological buffer (like 100 mM HEPES or PBS, pH 7.4) and titrate the pH back down to 7.4 using dilute HCl. Once the amine is fully protonated, the solution will clarify.
Q2: I need to prepare a 50 mM stock solution for in vitro high-throughput screening (HTS). What is the best solvent?A: For HTS, aqueous buffers are not recommended for high-concentration stock solutions due to the risk of long-term hydrolytic degradation or cold-temperature precipitation. The industry standard is to prepare a 50 mM to 100 mM stock in 100% anhydrous Dimethyl Sulfoxide (DMSO). The compound is highly soluble in DMSO. For your assay, dilute this stock 1:1000 into your assay buffer (yielding a 50 µM final concentration with 0.1% DMSO). This ensures complete dissolution and prevents solvent toxicity in cell-based assays (3)[3].
Q3: We are moving to in vivo pharmacokinetics (PK) in mice. The DMSO stock crashes out when diluted into saline. What is a self-validating formulation?A: Direct dilution of a DMSO stock into saline often causes "solvent shock," where the lipophilic compound crashes out before it can protonate. To prevent this, use a co-solvent/surfactant system that thermodynamically stabilizes the transition. A field-proven, FDA-acceptable vehicle for pyridine-based amines is 5% DMSO / 5% Tween-80 / 90% Saline (4)[4]. The Tween-80 forms micelles that trap the neutral transient species, while the saline provides the aqueous bulk.
Part 3: Step-by-Step Experimental Protocols
Protocol A: In Situ Mono-Hydrochloride Salt Formation (For Aqueous Assays)
Self-Validating Step: The solution will transition from opaque/cloudy to optically clear, confirming successful salt formation.
Weigh 15.0 mg of 3-(3-Methylpyridin-4-yl)propan-1-amine free base into a clean glass vial.
Add 9.0 mL of DI water. (Observation: The solution will appear cloudy).
Under continuous magnetic stirring, add exactly 1.0 molar equivalent of HCl (e.g., 100 µL of 1.0 M HCl).
Monitor the solution. The pH will drop from >10 to ~5-6, and the turbidity will disappear within 2-3 minutes as the highly soluble mono-cation forms.
Adjust the final volume to 10.0 mL with DI water or 10X PBS. Titrate to pH 7.4 using 0.1 M NaOH if necessary. Filter sterilize (0.22 µm) before use.
Protocol B: Co-Solvent Formulation for In Vivo Dosing (10 mg/kg)
Self-Validating Step: The absence of light scattering (Tyndall effect) when a laser pointer is passed through the vial confirms a true solution rather than a micro-suspension.
Solubilization: Dissolve 10.0 mg of the compound in 0.5 mL of 100% DMSO. Vortex until completely clear.
Surfactant Addition: Add 0.5 mL of Tween-80 to the DMSO solution. Vortex vigorously for 60 seconds. Crucial Causality: Adding the surfactant before the water ensures the compound is coated by the surfactant's hydrophobic tails, preventing precipitation.
Aqueous Phase: Slowly add 9.0 mL of sterile 0.9% NaCl (Saline) dropwise while vortexing continuously.
Verification: Pass a red or green laser pointer through the vial. A solid beam indicates precipitation; a clear pass indicates a successful, dose-ready formulation.
Part 4: Solubility Optimization Workflow
Decision tree for selecting the optimal solubility enhancement strategy.
References
Propylamine | C3H9N | CID 7852 - PubChem - NIH
Source: National Institutes of Health (NIH)
URL:[Link]
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Enhancing the solubility and antibacterial activity of novel molecular salts of enrofloxacin drug with isomeric pyridinedicarboxylic acids
Source: PMC - National Institutes of Health (NIH)
URL:[Link]
Technical Support Center: Stabilizing 3-(3-Methylpyridin-4-yl)propan-1-amine in Solution
Welcome to the Technical Support Center for formulation and analytical scientists working with 3-(3-Methylpyridin-4-yl)propan-1-amine . This molecule presents a unique dual-vulnerability profile: it contains both a highl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for formulation and analytical scientists working with 3-(3-Methylpyridin-4-yl)propan-1-amine . This molecule presents a unique dual-vulnerability profile: it contains both a highly nucleophilic primary aliphatic amine and an electron-rich pyridine ring . When exposed to aqueous or organic solutions, both nitrogen centers are highly susceptible to oxidative degradation, leading to rapid loss of potency and the generation of reactive impurities.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to arrest these degradation pathways and ensure long-term solution stability.
Part 1: Troubleshooting Guide & FAQs
Q1: My stability samples are turning yellow, and LC-MS analysis shows a prominent +16 Da mass shift. What is happening?A: A +16 Da mass shift indicates the incorporation of a single oxygen atom. Because 3-(3-Methylpyridin-4-yl)propan-1-amine has two distinct nitrogen centers, this mass shift can represent two different degradants:
Pyridine N-oxide: Formed via electrophilic attack by trace peroxides on the pyridine nitrogen.
Hydroxylamine: Formed via radical-mediated autoxidation of the primary aliphatic amine[1].
If the +16 Da peak further degrades into a -2 Da species over time, your primary amine is oxidizing into an oxime, which can eventually hydrolyze into an aldehyde and release ammonia[1].
Q2: How can I completely prevent the pyridine ring from forming an N-oxide during storage?A: The most effective method to prevent N-oxide formation is pH control via salt formation [2]. Oxidation requires the nitrogen lone pair to act as a nucleophile. By lowering the pH of your solution (e.g., using Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)), you protonate the pyridine nitrogen (
pKa≈5.5
) and the primary amine (
pKa≈10
). This converts them into pyridinium and ammonium cations. The lone pairs are now tied up in covalent bonds with protons, drastically reducing their electron density and rendering them inert to peroxide or oxygen attack[3].
Q3: What is the causality behind using EDTA and Ascorbic Acid together for primary amine stabilization?A: Primary amine oxidation is frequently catalyzed by trace transition metals (like Fe
2+
/Fe
3+
or Cu
+
/Cu
2+
) leached from glassware or stainless-steel manufacturing equipment. These metals facilitate Fenton-like or Udenfriend reactions, converting dissolved molecular oxygen or trace peroxides into highly reactive hydroxyl radicals (HO•)[4].
EDTA (Ethylenediaminetetraacetic acid) acts as a hexadentate chelator. It encapsulates trace metal ions, sterically hindering their ability to coordinate with oxygen or the amine substrate[5].
Ascorbic Acid acts as a sacrificial reducing agent (antioxidant). It intercepts any free radicals generated before they can abstract a hydrogen atom from the
α
-carbon of the primary amine[5].
Using them synergistically breaks the catalytic cycle of radical-mediated autoxidation.
Q4: Is degassing the solvent actually necessary if I am already using antioxidants?A: Yes. Antioxidants like ascorbic acid or BHT are sacrificial; they are continuously consumed over time. If your solvent is saturated with dissolved oxygen (ambient water contains ~8 ppm O
2
), the antioxidants will eventually deplete, leading to a sudden, exponential spike in degradation (the end of the induction period). Sparging the solvent with an inert gas physically displaces the dissolved oxygen, preserving the antioxidant for long-term shelf-life stability[1].
Part 2: Mechanistic Pathways & Workflows
Oxidative Degradation Pathways of 3-(3-Methylpyridin-4-yl)propan-1-amine.
Step-by-step formulation workflow for preventing amine and pyridine oxidation.
Part 3: Quantitative Data & Experimental Protocols
Efficacy of Stabilization Strategies
The following table summarizes the impact of different formulation strategies on the stability of 3-(3-Methylpyridin-4-yl)propan-1-amine (1 mg/mL) subjected to accelerated degradation conditions (40°C for 14 days).
Formulation Condition
Parent Recovery (%)
Pyridine N-Oxide (%)
Hydroxylamine / Oxime (%)
Mechanistic Rationale
Ambient Air, Neutral pH, No Additives
78.5
12.1
8.4
Baseline autoxidation of both nitrogen centers.
Ambient Air, pH 3.0 (TFA)
91.2
<0.1
7.5
Protonation eliminates N-oxide formation; primary amine still degrades via metal-catalyzed pathways.
Synergistic protection: Nucleophilicity neutralized and radicals scavenged.
Protocol 1: Preparation of Oxidation-Resistant Amine Solution
This protocol is a self-validating system designed to eliminate dissolved oxygen, sequester catalytic metals, and neutralize nucleophilicity prior to API introduction.
Solvent Preparation: Measure the required volume of HPLC-grade water or buffer. Sparge with high-purity Argon gas for 30 minutes using a sintered glass dispersion tube to physically displace dissolved oxygen.
Additive Dissolution: While strictly maintaining an Argon blanket over the vessel, add 1.0 mg/mL EDTA disodium salt and 0.5 mg/mL Ascorbic acid. Stir until completely dissolved. Note: Adding chelators before the API ensures any trace metals in the solvent are sequestered immediately.
API Addition: Add 3-(3-Methylpyridin-4-yl)propan-1-amine to the solution.
pH Adjustment: Slowly add 0.1 M Trifluoroacetic acid (TFA) dropwise while monitoring with a calibrated pH meter until the solution reaches pH 3.0 - 3.5.
Storage: Filter the solution through a 0.22 µm PES membrane into amber glass vials (to prevent photo-induced radical initiation). Purge the headspace of the vials with Argon before sealing with PTFE-lined caps. Store at 2-8°C.
Protocol 2: Analytical Validation via Forced Degradation (Oxidative Stress Testing)
Use this protocol to validate the stability-indicating power of your analytical methods and confirm the efficacy of Protocol 1.
Prepare a 1 mg/mL solution of the API in the optimized formulation buffer alongside an unprotected control (neutral pH, no additives).
Add Hydrogen Peroxide (H
2
O
2
) to both solutions to achieve a final concentration of 0.3% v/v[5].
Incubate the stressed samples at 40°C in the dark for 24 hours.
Quench the oxidative reaction by adding an equimolar amount of sodium bisulfite to consume residual peroxides.
Analyze via LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry). Quantify the +16 Da (N-oxide/hydroxylamine) and -2 Da (oxime) degradants. A successful formulation (Protocol 1) should show <0.5% total degradation under these extreme stress conditions.
References[5] Technical Support Center: Oxidative Degradation of Amine-Based Compounds - BenchChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYms01F03OF81UYuy-rdS0ReO7sSlfymccwFeKVFR19Vf41sD2vCsMWOUxUc3yTIm8RQ6wxzS1adT9vaDiHBeITACD05saId1Mgy5lOeqK6VZdXpK5YctvUkxAr-jLE9KhMck8TTEvmu2vUKHnlGYl86bgB48HbEfXYg4QHs_uvy30j76DCSesj5FM2ViZfPGZVVscD1ByGKFJ1eAuXkVV9AlKxw==[1] Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkjsrjjaLMHEJFIDpdXImaACH7575WbBKDVlmPs9Hi2b1DiaJrdX1aqGJTJH13b4Ge60zmd2BMUIRilllh-aoD8KBLbzrV97NjrnhibiJZpG-_yZMBVvXMb5ZLDRho8ucF8ZwBhpNuOziefkw=[3] Pyridine N-Oxide-Promoted Cobalt-Catalyzed Dioxygen-Mediated Methane Oxidation - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqRdTD0PhF6TNNGCUMn7OfSdWzxxmob2jo4gksoQLY38fN-7Tu_yH1DvMURcpjscfoLA9EH8t823ZhrTpsYS93RHmjI3WvC1Qyy6BTJZDRxzLqGF0zhLV9aYCJbeua8ZpmemvnF7_hK7hr3g==[2] Is there any antioxidant to avoid the formation of N-Oxide? - ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDQYc5a48EenFTJdlCxZe9g8rmrMoyzVcGJbK-Gil4I3xam4y8JutGWxin8JyJ8CGZLXsWHZwyofY-Xn5gyB-yFNqyaxZ47HMa1QNTxGvjjaLVAXeSBLMTMGh5JBd1O1kgME1gBfNWav5IEDTEk8Y1SNnZ3sQkNCdYtlg1MktW5TwTbEFfEYFKJ5cXTtBaJpkuKsinGmVN[4] CHAPTER 3: Oxidative Degradation - The Royal Society of Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtnogtbYinDMnctlt9PSjfCwfkRzy8VzrvRwiUZOkMbA4-fnPrGpCaSMMsx6-OapKgyO6sDZ3C97tvvIO_m1oGLQozc-srTl19snsv3y5tH5o5Mt5B0u0CBRymKEeL09eSKhEtzwiyAkJOOLvwg6LRbyJA82dRJS4u6CRv_Jlh-71gzWiZ8F9MUoo=
optimizing reaction temperature for 3-(3-Methylpyridin-4-yl)propan-1-amine cross-coupling
Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals conducting Buchwald-Hartwig aminations on 3-(3-Methylpyridin-4-yl)propan-1-ami...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals conducting Buchwald-Hartwig aminations on 3-(3-Methylpyridin-4-yl)propan-1-amine .
Coupling a molecule that contains both a primary aliphatic amine and a pyridine ring presents a unique dual-challenge: preventing catalyst poisoning by the heterocycle while avoiding over-arylation of the primary amine. This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols necessary to optimize your reaction temperature and achieve high monoarylation yields.
The Causality of Temperature in Pyridylalkylamine Couplings
In palladium-catalyzed cross-couplings, temperature is not merely a kinetic accelerator; it is a thermodynamic switch that dictates which competing pathways dominate the catalytic cycle. For 3-(3-Methylpyridin-4-yl)propan-1-amine, temperature optimization requires balancing two opposing mechanistic forces:
The Low-Temperature Trap (Catalyst Poisoning): The lone pair of electrons on the pyridine nitrogen is highly nucleophilic. At lower temperatures (<60 °C), this nitrogen can outcompete the primary amine and coordinate directly to the electrophilic Pd(II) intermediate. This forms a stable, unreactive off-cycle complex, effectively poisoning the catalyst and stalling the reaction[1].
The High-Temperature Trap (Over-Arylation): Primary amines are prone to reacting twice, forming unwanted tertiary amines (diarylation). While increasing the temperature provides the thermal energy required to dissociate the off-cycle Pd-pyridine complex, it simultaneously overcomes the activation energy barrier for the newly formed secondary amine to undergo a second oxidative addition[2].
The Solution: Rather than relying solely on extreme temperatures to force the reaction, the optimal strategy pairs a moderate temperature window (65 °C – 80 °C ) with a highly sterically demanding ligand. Precatalysts like BrettPhos Pd G3 physically block the pyridine ring from coordinating to the palladium center, allowing the primary amine to react efficiently without requiring temperatures that trigger over-arylation[3].
Quantitative Data: Temperature vs. Reaction Outcomes
The following table summarizes the causal relationship between reaction temperature and product distribution when coupling 3-(3-Methylpyridin-4-yl)propan-1-amine with an aryl bromide using BrettPhos Pd G3 and LHMDS in THF.
Temperature (°C)
Conversion (%)
Monoarylation (%)
Diarylation (%)
Mechanistic Causality / Catalyst Status
40 °C
15%
15%
0%
Severe stalling. Thermal energy is insufficient to break the Pd-pyridine off-cycle coordination.
65 °C
78%
76%
2%
Optimal balance. Sufficient energy for catalytic turnover without breaching the diarylation barrier.
80 °C
95%
88%
7%
High conversion. The secondary amine begins to compete for the oxidative addition complex.
100 °C
>99%
60%
39%
Significant over-arylation. Excessive thermal energy overcomes the steric hindrance of the ligand.
Troubleshooting FAQs
Q: My reaction is stalling at 20% conversion even after heating to 100 °C. Why?A: If the reaction stalls despite high temperatures, you are likely experiencing irreversible catalyst degradation rather than simple off-cycle poisoning. Strong bases (like NaOtBu) combined with high temperatures can lead to the decomposition of substrates carrying sensitive functional groups or cause the palladium to precipitate out as inactive "Pd black"[4]. Switch to a milder base like LHMDS or Cs₂CO₃ and lower the temperature to 65–80 °C[3].
Q: I see a massive new byproduct mass on my LC-MS. How do I know if it's diarylation or homocoupling?A: Check the exact mass. If the byproduct mass is [M + 2(Ar) - 2H]+, your primary amine has undergone diarylation (over-arylation). If the mass corresponds to [2(Ar)], the aryl halide is undergoing homocoupling, which is often exacerbated by excessive thermal energy[2]. To fix diarylation, lower the temperature by 15 °C and ensure you are using a strictly monoarylation-selective ligand like BrettPhos or tBuBrettPhos.
Q: Can I use a weaker base like K₃PO₄ to prevent side reactions at high temperatures?A: Yes, but there is a trade-off. Weak bases like K₃PO₄ have excellent functional group tolerance but generally require higher reaction temperatures (80–100 °C) to efficiently deprotonate the amine and drive the catalytic cycle[4]. If you use K₃PO₄, you must strictly monitor the reaction at 2-hour intervals to ensure the elevated temperature does not trigger diarylation.
Logical Workflow for Temperature Optimization
Logical workflow for optimizing reaction temperature and mitigating side reactions.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By utilizing specific LC-MS checkpoints, you can definitively prove whether your chosen temperature is facilitating the correct mechanistic pathway.
Preparation (Glovebox/Schlenk): To an oven-dried vial equipped with a stir bar, add the Aryl Halide, BrettPhos Pd G3, and LHMDS. Mechanistic Note: LHMDS is chosen over NaOtBu to prevent base-mediated degradation at elevated temperatures[3].
Solvent & Amine Addition: Add anhydrous THF followed by 3-(3-Methylpyridin-4-yl)propan-1-amine. Seal the vial with a PTFE septum.
Temperature Initiation: Place the vial in a pre-heated block set strictly to 65 °C .
Validation Checkpoint 1 (t = 2 hours): Extract a 10 µL aliquot, dilute in MeCN, and run LC-MS.
Self-Validation: If the solution has turned black and LC-MS shows only starting material, the catalyst has precipitated (Pd black). You must switch to a bulkier ligand (tBuBrettPhos) rather than increasing the temperature.
Self-Validation: If LC-MS shows a mass corresponding to [M + Ar - H]+, the catalytic cycle is active.
Temperature Escalation (If necessary): If conversion at 2 hours is below 30% but no Pd black is observed, increase the temperature to 80 °C to overcome the activation barrier of the specific aryl halide.
Validation Checkpoint 2 (t = 12 hours): Extract a second aliquot.
Self-Validation: Scan for [M + 2Ar - 2H]+. If this diarylation mass exceeds 5% relative abundance, the temperature is too high. Quench the reaction immediately to preserve the monoarylated product.
Quench and Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate for purification.
References
Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts, 2023. Available at:[Link]
resolving peak tailing of 3-(3-Methylpyridin-4-yl)propan-1-amine in gas chromatography
Technical Support Center: Resolving GC Peak Tailing for 3-(3-Methylpyridin-4-yl)propan-1-amine Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers thro...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Resolving GC Peak Tailing for 3-(3-Methylpyridin-4-yl)propan-1-amine
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of analyzing bifunctional basic compounds. 3-(3-Methylpyridin-4-yl)propan-1-amine is a notoriously difficult analyte in Gas Chromatography (GC) due to the presence of both a primary aliphatic amine and a tertiary aromatic (pyridine) nitrogen.
This guide provides a mechanistic troubleshooting framework to restore peak symmetry, ensure quantitative accuracy, and maintain regulatory compliance during your analytical workflows.
Troubleshooting Workflow
Before altering your chemistry, you must determine whether the peak tailing is a physical system failure or a chemical interaction. Follow this self-validating decision tree to isolate the root cause.
Caption: Logical troubleshooting workflow for diagnosing and resolving GC peak tailing of basic amines.
Frequently Asked Questions (FAQs)
Q1: Mechanistically, why does 3-(3-Methylpyridin-4-yl)propan-1-amine exhibit such severe peak tailing compared to other analytes?A: Peak tailing for this specific molecule is driven by intense chemical interactions. The primary amine (-NH
2
) and the pyridine nitrogen both possess lone electron pairs. In a standard GC flow path, exposed silanol groups (Si-OH) on the fused silica column or the glass inlet liner act as weak Brønsted acids. The basic nitrogens of your analyte form strong hydrogen bonds and electrostatic interactions with these acidic silanols[1]. This causes a delayed, slow release of a subpopulation of the analyte molecules, resulting in the characteristic asymmetric trailing edge (tailing)[2].
Q2: How can I optimize my GC inlet to prevent these secondary interactions?A: The inlet is the first point of contact and a major source of active sites. Standard glass liners, especially those packed with untreated glass wool, possess a high density of active silanols[2].
To resolve this, switch to a base-deactivated liner [3]. These liners undergo proprietary silanization processes that specifically cap active silanols to accommodate basic compounds. Furthermore, remove glass wool entirely if possible; if wool is strictly necessary for sample vaporization, ensure it is also base-deactivated. Matrix buildup on the liner surface creates new adsorptive sites over time, so routine replacement is critical[1].
Q3: What stationary phase chemistry is required for the underivatized analysis of this compound?A: Standard 5% diphenyl/95% dimethyl polysiloxane (e.g., DB-5) columns will expose active fused silica when analyzing highly basic amines, leading to irreversible adsorption. You must use a base-deactivated capillary column (e.g., Rtx-Volatile Amine, CP-Volamine, or Rtx-35 Amine)[4][5]. These columns feature a unique base deactivation technology where the fused silica surface is chemically altered to neutralize acidic sites before the stationary phase is bonded[6]. This creates an exceptionally inert surface that prevents the pyridine and primary amine moieties from adsorbing[7].
Q4: If column and inlet optimizations fail, what is the most robust chemical solution?A: If the sample matrix is too harsh (e.g., aqueous extracts) or the peak shape remains unacceptable, derivatization is the definitive solution. Derivatization converts the polar primary amine into a less polar, more volatile, and thermally stable derivative[8]. For 3-(3-Methylpyridin-4-yl)propan-1-amine, silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the labile amine hydrogens with sterically bulky, non-polar trimethylsilyl (TMS) groups[9]. This completely masks the hydrogen-bond donor capacity of the primary amine, forcing the molecule to elute as a sharp, Gaussian peak[10].
Mechanistic Pathway of Analyte Interaction vs. Derivatization
Data Presentation: Comparison of Analytical Strategies
Analytical Strategy
Mechanism of Action
Advantages
Disadvantages
Typical Tailing Factor (
As
)
Standard 5% Phenyl Column
None (Exposed Silanols)
Low cost, readily available in most labs.
Severe peak tailing, irreversible analyte loss.
> 2.5 (Unacceptable)
Base-Deactivated Column
Surface silanols neutralized prior to bonding.
Direct injection, no sample prep required.
Columns degrade faster in harsh aqueous matrices.
1.0 - 1.3 (Excellent)
Silylation (BSTFA)
Steric shielding of primary amine with TMS group.
Sharp peaks, excellent mass spectral confirmation.
Requires strictly anhydrous conditions.
1.0 - 1.1 (Ideal)
Acylation (TFAA)
Replaces amine H with highly electronegative TFA group.
Highly volatile derivatives, ECD compatible.
Acidic byproducts can degrade standard columns.
1.0 - 1.2 (Excellent)
Experimental Protocols
Protocol 1: GC Flow Path Deactivation and System Validation
To ensure trustworthiness, this protocol utilizes a self-validating injection sequence to separate physical errors from chemical activity.
Inlet Maintenance: Cool the GC inlet. Remove the old septum, liner, and O-ring. Install a new, base-deactivated, single-taper liner (without glass wool) and a fresh base-deactivated gold seal[3].
Column Trimming: Non-volatile matrix components accumulate at the head of the column, acting as active retention sites[1]. Using a ceramic scoring wafer, cleanly trim 15–30 cm from the inlet end of the capillary column[11].
Installation & Leak Check: Reinstall the column using a new ferrule. Verify the installation distance according to your specific MS or FID detector manual. Run an electronic leak detector over all fittings.
Self-Validating Injection (Physical): Inject a non-retained, non-active hydrocarbon standard (e.g., decane). If the hydrocarbon peak tails, you have a physical dead volume or a leak. Re-cut and reinstall the column.
Self-Validating Injection (Chemical): Once the hydrocarbon peak is perfectly symmetrical, inject an amine test mix (containing pyridine and a primary amine). If tailing occurs here, the flow path is chemically active, and you must proceed to Protocol 2.
Protocol 2: Silylation of 3-(3-Methylpyridin-4-yl)propan-1-amine
If base-deactivated columns are unavailable or matrix interference is high, use this protocol to mask the primary amine.
Sample Preparation: Accurately pipette your amine sample into a glass reaction vial. If the sample is in an aqueous or protic solvent, evaporate it to absolute dryness under a gentle stream of high-purity nitrogen. Note: Silylation is highly sensitive to moisture; water will quench the BSTFA reagent.
Reagent Addition: Add 100 µL of an anhydrous aprotic solvent (e.g., acetonitrile or hexane) to dissolve the residue. Immediately add 100 µL of BSTFA containing 1% TMCS (Trimethylchlorosilane acts as a catalyst)[8].
Reaction: Tightly cap the vial with a PTFE-lined septum. Heat the mixture in a heating block at 70–80 °C for 45 minutes[8].
Cooling & Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample directly into the GC system.
Self-Validating Confirmation: Monitor the chromatogram via GC-MS. Confirm the disappearance of the underivatized 3-(3-Methylpyridin-4-yl)propan-1-amine peak and verify the mass spectrum of the newly formed mono- or di-TMS derivative to ensure reaction completeness[9].
References
Lab Manager. Troubleshooting Peak Tailing in Gas Chromatography Workflows. Available at: [Link]
Oxford Academic (Journal of Chromatographic Science). Gas Chromatography Problem Solving and Troubleshooting. Available at: [Link]
IU Indianapolis ScholarWorks. Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Available at: [Link]
Restek. Rtx-Volatile Amine GC Capillary Column. Available at:[Link]
National Institutes of Health (PMC). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection. Available at: [Link]
GCMS.cz. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Available at: [Link]
American Laboratory. An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. Available at: [Link]
Chromtech. Rtx-35 Amine Capillary Columns from Restek. Available at: [Link]
scaling up 3-(3-Methylpyridin-4-yl)propan-1-amine production safely
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical safety and chemical engineering challenges associated with scaling up the s...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical safety and chemical engineering challenges associated with scaling up the synthesis of 3-(3-Methylpyridin-4-yl)propan-1-amine .
This molecule is typically synthesized via the Horner-Wadsworth-Emmons (HWE) olefination of 3-methylpyridine-4-carbaldehyde, followed by the catalytic hydrogenation of the resulting unsaturated nitrile intermediate. The hydrogenation step presents severe scale-up hazards—specifically pyrophoric catalyst handling, highly exothermic reaction profiles, and the toxicity of pyridine derivatives.
This guide provides self-validating protocols and field-proven troubleshooting strategies to ensure scientific integrity and operational safety.
Synthetic Strategy & Workflow
Workflow for scalable synthesis of 3-(3-Methylpyridin-4-yl)propan-1-amine.
Scale-Up Troubleshooting & FAQs
Q1: How do we prevent catalyst fires during the filtration of Raney Nickel after the reduction of the nitrile?Causality: Raney nickel is a highly porous sponge metal catalyst. When saturated with hydrogen and exposed to oxygen, the rapid oxidation of adsorbed hydrogen and the high-surface-area metal generates localized hot spots. This pyrophoric behavior will instantly ignite flammable solvents like methanol upon contact with air[1].
Self-Validating Solution: Never allow the catalyst cake to run dry. Implement a closed-system filtration apparatus under a continuous nitrogen blanket. The system validates itself: if the nitrogen pressure drops below a set threshold, an automated interlock halts the solvent drain, ensuring the catalyst remains submerged in a protective liquid layer[2].
Q2: What are the primary causes of runaway exotherms during the hydrogenation step, and how can we design a control system?Causality: The simultaneous reduction of the conjugated alkene and the nitrile group is highly exothermic. In a semi-batch slurry reactor, poor gas-liquid mixing can cause dissolved hydrogen to deplete. This leads to an accumulation of unreacted nitrile. If mixing suddenly improves or the temperature rises, a massive amount of accumulated substrate reacts simultaneously, releasing an exotherm that overwhelms the reactor's cooling capacity[3].
Self-Validating Solution: Implement a hydrogen-uptake monitoring system interlocked with the reactor's cooling jacket. If the internal temperature exceeds the setpoint by >5°C, the system automatically closes the hydrogen feed valve. This starves the reaction of its limiting reagent, physically preventing further heat generation[3].
Q3: How do we suppress secondary amine formation (dimerization) during the nitrile reduction?Causality: Nitrile reduction proceeds via an intermediate imine (
R−CH=NH
). If the newly formed primary amine (3-(3-Methylpyridin-4-yl)propan-1-amine) attacks this unreacted imine, it forms a secondary amine dimer, accompanied by the elimination of ammonia.
Self-Validating Solution: Run the hydrogenation in a solvent system of 7M ammonia in methanol. According to Le Chatelier’s principle, the massive excess of ammonia shifts the thermodynamic equilibrium backwards, heavily disfavoring the nucleophilic attack of the primary amine on the imine. In-process HPLC validation should show <1% dimer formation.
Q4: How should we handle the pyridine-based starting materials and intermediates safely?Causality: Pyridine derivatives are highly volatile, readily absorbed through the skin, and toxic to the central nervous system and liver. Furthermore, they can act as reactive bases that degrade incompatible container materials over time[4].
Self-Validating Solution: Mandate the use of butyl rubber or PVA gloves (nitrile gloves offer insufficient permeation resistance to pyridines). All transfers must occur via vacuum lines or positive pressure in a certified fume hood. The protocol is validated by utilizing continuous ambient air monitors calibrated to detect pyridine vapors at <1 ppm[4].
Quantitative Data & Safety Metrics
To safely scale this process, engineers must adhere to the following thermodynamic and safety parameters during the hydrogenation step.
Parameter
Value / Metric
Safety Implication
Required Control Measure
Reaction Enthalpy (
ΔH
)
~ -150 to -200 kJ/mol
High risk of thermal runaway.
Active jacket cooling; H2 feed interlock.
Hydrogen LEL / UEL
4% / 76% in air
Extremely broad explosive range.
Triple N2 vacuum/purge cycles before H2 introduction.
This methodology describes the safe, 1-kg scale reduction of 3-(3-methylpyridin-4-yl)acrylonitrile to the target propan-1-amine.
Step 1: Reactor Inertization & Validation
Seal the 10 L Hastelloy pressure reactor.
Perform three vacuum/nitrogen purge cycles (evacuate to 50 mbar, pressurize with N2 to 30 psi).
Validation Check: Hold N2 pressure at 30 psi for 15 minutes. A pressure drop of >0.5 psi indicates a leak. Do not proceed until resolved.
Step 2: Substrate & Solvent Charging
Dissolve 1.0 kg of 3-(3-methylpyridin-4-yl)acrylonitrile in 5.0 L of 7M Ammonia in Methanol.
Transfer the solution into the reactor via a vacuum transfer line to avoid ambient vapor exposure.
Step 3: Catalyst Charging (Slurry Transfer)
Critical Safety Step: Never weigh dry Raney Nickel.
Measure 100 g of Raney Nickel as an aqueous slurry. Wash the slurry with methanol (3 x 200 mL) under an argon blanket to remove water.
Transfer the methanolic catalyst slurry into the reactor using a specialized pressurized addition vessel under N2.
Step 4: Hydrogenation & Exotherm Control
Purge the reactor with H2 gas (3 cycles) and pressurize to 50 psi.
Initiate agitation at 800 rpm to ensure optimal gas-liquid mass transfer.
Set the cooling jacket to maintain an internal temperature of 40°C.
Validation Check: Monitor the mass flow controller on the H2 feed. If the temperature delta exceeds 5°C, the H2 valve must automatically shut off.
Step 5: End-of-Reaction Validation
The reaction is deemed complete when H2 uptake ceases for 30 consecutive minutes.
Draw an aliquot via a pressurized sampling loop.
Validation Check: HPLC analysis must confirm <0.5% starting material and <0.5% imine intermediate before proceeding to workup.
Step 6: Safe Filtration & Deactivation
Vent the H2 gas and purge the reactor with N2 (5 cycles).
Transfer the reaction slurry via positive N2 pressure to a closed-filter dryer.
Wash the catalyst cake with methanol, ensuring the liquid level never drops below the top of the catalyst bed.
Deactivation: Transfer the spent, wet Raney Nickel into a quenching vessel containing an aqueous sodium nitrate solution. This safely oxidizes and deactivates the sponge metal, preventing runaway self-heating during disposal[5].
Comparative Toxicity Guide: 3-(3-Methylpyridin-4-yl)propan-1-amine and Related Pyridine Amines
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Double-Edged Sword of the Pyridine Ring The pyridine ring is a cornerstone of medicinal chemi...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Double-Edged Sword of the Pyridine Ring
The pyridine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous pharmaceuticals. Its unique electronic properties and ability to engage in hydrogen bonding make it an invaluable component in drug design. However, this same reactivity can be a double-edged sword, presenting significant toxicological challenges. Compounds such as 3-(3-Methylpyridin-4-yl)propan-1-amine, while structurally promising for therapeutic applications, carry an implicit risk profile inherited from their pyridine core.
This guide provides a comparative toxicological analysis, navigating the known hazards of the pyridine moiety and its simple substituted analogs to build a predictive framework for the toxicity of 3-(3-Methylpyridin-4-yl)propan-1-amine. In the absence of direct, comprehensive studies on this specific molecule, we will employ a structure-toxicity relationship approach. By dissecting the toxicological impact of the parent heterocycle, the methyl group, and the aminopropyl chain, we can make informed, data-driven assessments of its likely hazards. This document is designed to guide researchers in prioritizing necessary experimental evaluations and understanding the mechanistic underpinnings of potential toxicity.
Pillar 1: The Inherent Toxicity of the Pyridine Core
The foundational toxicological profile of any pyridine derivative begins with pyridine itself. It is a toxic, flammable liquid known for its unpleasant odor.[1] The primary concerns with pyridine exposure are hepatotoxicity (liver damage) and neurotoxicity (nervous system damage).
Hepatotoxicity: Animal studies have demonstrated that pyridine exposure can lead to increased liver weight and inflammatory lesions, including bile duct proliferation and enlarged, vacuolated hepatocytes.[2] The no-observed-adverse-effect level (NOAEL) for liver effects in a 90-day rat study was established at 1 mg/kg/day, highlighting its potential for cumulative damage.[2]
Neurotoxicity: Short-term exposure to high concentrations of pyridine vapor can depress the central nervous system, causing symptoms like dizziness, headache, nausea, and lack of coordination.[1] While less documented for chronic oral exposure, the potential for neurological effects remains a key consideration.
Metabolic Activation: The toxicity of pyridine is closely linked to its metabolism. The nitrogen atom can be oxidized to form pyridine-N-oxide, and the ring can undergo hydroxylation, processes mediated by cytochrome P450 enzymes.[3][4][5] These metabolic steps can potentially generate reactive intermediates capable of cellular damage.
Pillar 2: Comparative Acute and In Vitro Toxicity Data
To contextualize the potential toxicity of 3-(3-Methylpyridin-4-yl)propan-1-amine, it is crucial to compare it with structurally related analogs. Acute toxicity, often measured by the LD50 (the dose lethal to 50% of a test population), provides a benchmark for immediate hazard.
Flammable, Harmful if swallowed/inhaled/in contact with skin, Causes severe skin/eye damage, Suspected carcinogen/reproductive toxicant, Organ damage.[6]
4-Methylpyridine (γ-Picoline)
108-89-4
790 mg/kg
Flammable, Harmful if swallowed/inhaled, Toxic in contact with skin, Causes skin/eye irritation.
Analysis of Structure-Toxicity Trends:
The data, though limited, suggests that substitutions on the pyridine ring significantly modulate its toxicity. The addition of a simple methyl group (4-methylpyridine) does not drastically alter the LD50 compared to pyridine. However, the introduction of an amino group in conjunction with a methyl group (3-amino-4-methylpyridine) appears to increase acute toxicity, as suggested by the lower predicted LD50 value.[7] The aminopropyl chain in our target compound introduces a basic primary amine, which can significantly influence its pharmacokinetic and pharmacodynamic properties, though its precise impact on acute toxicity requires experimental verification.
Pillar 3: Key Mechanistic Concerns and Required Experimental Validation
A thorough toxicological assessment extends beyond acute lethality. For pyridine-containing drug candidates, several key mechanistic endpoints must be investigated.
A. Genotoxicity: The Risk of DNA Damage
Genotoxic impurities are chemical substances that can damage DNA, potentially leading to mutations and cancer, even at very low concentrations.[10][11] Given that many reactive reagents are used in the synthesis of complex molecules like pyridine amines, the potential for genotoxicity must be rigorously evaluated.[12]
Workflow: Tiered Approach to Toxicity Assessment
Caption: A tiered workflow for assessing the toxicity of novel chemical entities.
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[12]
Strain Selection: Utilize multiple tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).
Metabolic Activation (S9 Fraction): Conduct the assay both with and without a mammalian liver homogenate (S9 fraction) to determine if the compound or its metabolites are mutagenic. The S9 fraction contains cytochrome P450 enzymes that can mimic mammalian metabolism.
Plate Incorporation Method:
Mix the tester strain, the test compound at various concentrations, and (if applicable) the S9 mix in molten top agar.
Pour this mixture onto a minimal glucose agar plate, which lacks histidine.[13]
Incubate the plates at 37°C for 48-72 hours.
Data Analysis: Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine). A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control.[13][14]
Principle of the Ames Test
Caption: The Ames test evaluates mutagenicity by detecting reverse mutations in bacteria.
B. Cardiotoxicity: hERG Channel Inhibition
A significant number of drugs have been withdrawn from the market due to unforeseen cardiac side effects, specifically the prolongation of the QT interval, which can lead to a fatal arrhythmia called Torsades de Pointes.[15] This effect is often caused by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[16] Pyridine-containing compounds are frequently implicated in hERG inhibition.[15][17]
Experimental Protocol: In Vitro hERG Fluorescence Polarization Assay
This high-throughput screening method provides a rapid assessment of a compound's potential to inhibit the hERG channel by competing with a fluorescent tracer for binding.
Cell Line: Use a stable cell line, such as HEK293 or CHO cells, that has been engineered to express the hERG K+ channel.[16][18]
Reagents:
hERG membrane preparations from the expressing cell line.
A high-affinity fluorescent ligand for the hERG channel (e.g., a derivative of a known blocker like astemizole).
Assay buffer.
Procedure:
Incubate the hERG membrane preparation, the fluorescent ligand, and the test compound at various concentrations in a microplate.
Excite the mixture with polarized light and measure the emitted fluorescence polarization.
Data Analysis: If the test compound binds to the hERG channel, it will displace the fluorescent ligand. This displacement causes the smaller, unbound fluorescent ligand to tumble more rapidly in solution, resulting in a decrease in fluorescence polarization. The IC50 value (the concentration at which the compound inhibits 50% of tracer binding) can then be calculated.
Mechanism of hERG Blockade and Assay Principle
Caption: Drug-induced blockade of the hERG potassium channel pore.
C. In Vitro Cytotoxicity
Before proceeding to more complex and costly in vivo studies, it's essential to determine the compound's direct toxicity to mammalian cells. In vitro cytotoxicity assays measure the concentration at which a substance becomes harmful to cells.[19]
Experimental Protocol: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[20]
Cell Plating: Seed a suitable cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) into a 96-well plate and allow the cells to adhere overnight.
Compound Exposure: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Measurement: Read the absorbance of the purple solution using a microplate spectrophotometer (typically around 570 nm).
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The LC50 (the concentration that causes 50% cell death) can be calculated from the dose-response curve.[21]
Conclusion and Forward-Looking Recommendations
While direct toxicological data for 3-(3-Methylpyridin-4-yl)propan-1-amine is not publicly available, a comparative analysis of its structural components provides a robust framework for predicting its potential hazards. The pyridine core suggests inherent risks of hepatotoxicity and neurotoxicity . The addition of an amino group, as seen in related structures, may increase acute oral toxicity . Furthermore, as a pyridine derivative, the compound must be considered a potential candidate for hERG channel inhibition and should be screened for genotoxicity .
This guide underscores that in silico and comparative analyses are not substitutes for empirical data. The experimental protocols detailed herein represent a necessary and logical pathway for the comprehensive toxicological evaluation of 3-(3-Methylpyridin-4-yl)propan-1-amine. Rigorous adherence to these self-validating systems is critical to ensure the safety and integrity of any drug development program involving this or related pyridine amines.
References
IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). Retrieved from [Link]
YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class). Retrieved from [Link]
Pharma Knowledge. (2025, December 25). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. Retrieved from [Link]
ResolveMass Laboratories Inc. (2026, March 16). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Retrieved from [Link]
ResearchGate. (2023, September 13). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]
OECD. (2002, February 8). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link]
European Pharmaceutical Review. (2019, December 20). Genotoxic impurities in pharmaceutical products. Retrieved from [Link]
Honma, M. (n.d.). Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals. National Institute of Health Sciences. Retrieved from [Link]
ACS Publications. (2021, November 15). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation | Chemical Reviews. Retrieved from [Link]
Intertek. (n.d.). Genotoxic Impurities and Mutagenic Impurities Analysis - Intertek Switzerland. Retrieved from [Link]
PLOS ONE. (2026, March 14). Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity. Retrieved from [Link]
ResearchGate. (n.d.). Comparative analysis of the in vitro cytotoxicity of the dietary biogenic amines tyramine and histamine | Request PDF. Retrieved from [Link]
ACS Publications. (n.d.). Reaction of methylbenzanthracenes and pyridine by one-electron oxidation. A model for metabolic activation and binding of carcinogenic aromatic hydrocarbons | The Journal of Organic Chemistry. Retrieved from [Link]
PubMed. (2016, April 15). Comparative analysis of the in vitro cytotoxicity of the dietary biogenic amines tyramine and histamine. Retrieved from [Link]
ATSDR. (n.d.). Pyridine Tox Profile. Retrieved from [Link]
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - Pyridine. Retrieved from [Link]
IntechOpen. (2024, December 13). Cytotoxicity Is the Key Test for In Vitro Toxicity. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved from [Link]
NextSDS. (n.d.). 3-(1-methylpyrrolidin-3-yl)propan-1-amine — Chemical Substance Information. Retrieved from [Link]
PubMed. (2005, September 15). Comparative chronic toxicity of pyridine, alpha-picoline, and beta-picoline to Lemna minor L. and Chlorella vulgaris B. Retrieved from [Link]
MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Retrieved from [Link]
Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Retrieved from [Link]
PubMed. (n.d.). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. Retrieved from [Link]
GOV.UK. (2024, November 28). Pyridine: general information. Retrieved from [Link]
PubMed. (2023, June 5). Mechanistic insights into pyridine exposure induced toxicity in model Eisenia fetida species: Evidence from whole-animal, cellular, and molecular-based perspectives. Retrieved from [Link]
Semantic Scholar. (n.d.). Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. Retrieved from [Link]
Asian Journal of Pharmaceutical and Clinical Research. (2017, October 22). In Vitro cytotoxicity and antioxidant evaluation of 7-amino-2-styrylchromone derivatives. Retrieved from [Link]
ResearchGate. (2015, February 11). Comparative Chronic Toxicity of Pyridine, α-Picoline, and β-Picoline to Lemna minor L. and Chlorella vulgaris B. Retrieved from [Link]
ACS Publications. (2013, March 11). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide | Journal of Medicinal Chemistry. Retrieved from [Link]
ACS Publications. (2023, July 10). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions | Journal of the American Chemical Society. Retrieved from [Link]
ACS Publications. (2013, March 11). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide | Journal of Medicinal Chemistry. Retrieved from [Link]
NextSDS. (n.d.). 3-(6-methylpyridin-2-yl)propan-1-amine — Chemical Substance Information. Retrieved from [Link]
PubChem. (n.d.). 3-(3-methylpyridin-4-yl)propan-1-amine. Retrieved from [Link]
ChemBK. (2024, April 9). 3-(1-Methylpiperidin-4-yl)propan-1-amine. Retrieved from [Link]
Benchmarking 3-(3-Methylpyridin-4-yl)propan-1-amine as a Kinase Inhibitor Scaffold
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Note Executive Summary In modern targeted oncology and immunology, the design of ATP-competitiv...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Application Note
Executive Summary
In modern targeted oncology and immunology, the design of ATP-competitive kinase inhibitors relies heavily on modular scaffolds that can simultaneously anchor to the highly conserved kinase hinge region while extending into solvent-exposed channels to achieve selectivity. 3-(3-Methylpyridin-4-yl)propan-1-amine (CAS: 1000521-04-9) has emerged as a highly versatile bifunctional building block.
This guide benchmarks the 3-(3-Methylpyridin-4-yl)propan-1-amine scaffold against traditional unmethylated pyridine and phenyl alternatives. By analyzing structural causality, biochemical potency, and providing self-validating experimental workflows, this guide equips medicinal chemists with the data necessary to integrate this scaffold into lead optimization pipelines.
Structural Rationale & Causality
The efficacy of the 3-(3-Methylpyridin-4-yl)propan-1-amine scaffold is driven by three distinct structural domains, each serving a specific biophysical purpose:
The Pyridine Nitrogen (Hinge Binder): The
sp2
hybridized nitrogen acts as a potent hydrogen-bond acceptor. It interacts directly with the backbone amide NH of the kinase hinge region (e.g., Cys532 in B-Raf or Val124 in CITK). Without this interaction, ATP-competitive binding is virtually impossible [1].
The 3-Methyl Substitution (Selectivity Filter): The addition of a methyl group at the 3-position is not merely cosmetic; it provides a critical steric shield. Causally, this methyl group restricts the dihedral angle of the pyridine ring, locking the scaffold into a bioactive conformation that minimizes the entropic penalty of binding. Furthermore, it occupies a specific hydrophobic sub-pocket adjacent to the gatekeeper residue. Because the size of this pocket varies drastically across the kinome, the 3-methyl group significantly enhances kinase selectivity (lowering the S-score) compared to unmethylated analogs [1].
The Propan-1-amine Linker (Solvent Vector): The 3-carbon aliphatic chain provides optimal flexibility to traverse the distance from the deep ATP-binding pocket out to the solvent-exposed channel. The terminal primary amine is highly nucleophilic, allowing for rapid late-stage diversification via amide coupling, reductive amination, or urea formation.
Binding logic of the 3-(3-Methylpyridin-4-yl)propan-1-amine scaffold within a kinase ATP-binding site.
Benchmarking Data: Scaffold Comparison
To objectively evaluate performance, we compare derivatives utilizing the 3-(3-Methylpyridin-4-yl)propan-1-amine scaffold against those using an unmethylated 4-pyridyl scaffold and a carbocyclic phenyl scaffold. Data is synthesized from optimization studies targeting mutant B-Raf
V600E
to illustrate the profound impact of the 3-methyl substitution [1].
Scaffold Motif
Hinge Binding Capacity
Kinase Selectivity (S-Score)
Biochemical IC
50
(nM)
Cell Potency pERK IC
50
(nM)
Aqueous Solubility (µM)
3-(3-Methylpyridin-4-yl)propan-1-amine
Strong (N-acceptor)
High (0.01)
23
89
>500
3-(Pyridin-4-yl)propan-1-amine
Strong (N-acceptor)
Low (0.11)
16
40
>500
3-(Phenyl)propan-1-amine
None
N/A
>3,800
>5,000
<50
Data Interpretation:
While the unmethylated pyridine achieves slightly higher raw biochemical potency (16 nM vs 23 nM), it suffers from a poor selectivity profile (S-score = 0.11), meaning it hits numerous off-target kinases. The introduction of the 3-methyl group in our benchmarked scaffold acts as a steric penalty for off-target kinases, improving the selectivity score tenfold (0.01) while maintaining excellent cellular potency and aqueous solubility [1]. The phenyl analog demonstrates that removing the hinge-binding nitrogen completely abolishes activity.
Experimental Methodologies
To ensure scientific integrity, the following protocols represent a self-validating system for synthesizing and evaluating inhibitors derived from this scaffold.
This protocol details the attachment of the 3-(3-Methylpyridin-4-yl)propan-1-amine linker to a core heterocyclic carboxylic acid.
Activation: Dissolve the core carboxylic acid intermediate (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.
Causality: HATU is selected over EDC/HOBt because it ensures rapid formation of the active ester with minimal epimerization. DIPEA acts as a non-nucleophilic base to maintain a basic pH, ensuring the primary amine of the scaffold remains unprotonated and highly nucleophilic.
Coupling: Add 3-(3-Methylpyridin-4-yl)propan-1-amine (1.1 eq) dropwise. Stir at room temperature for 2 hours.
In-Process Validation: Monitor the reaction via LC-MS. The high nucleophilicity of the unhindered primary amine typically drives this reaction to >95% conversion within 2 hours.
Purification: Quench with H
2
O, extract with EtOAc, and purify via reverse-phase HPLC (MeCN/H
2
O with 0.1% TFA) to yield the final inhibitor.
Protocol B: Self-Validating TR-FRET Kinase Assay
To benchmark the synthesized inhibitor's potency, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO.
Reaction Assembly: In a 384-well low-volume plate, combine the target kinase enzyme, ATP (set precisely at the predetermined
Km
for the specific kinase), and a fluorescently labeled peptide substrate. Add the inhibitor dilutions to achieve a final DMSO concentration of 1%.
Causality: Setting ATP at its
Km
ensures that the assay is sensitive to ATP-competitive inhibitors. If ATP is too high, the apparent IC
50
will be artificially inflated due to substrate competition.
Incubation: Incubate the plate for 60 minutes at room temperature.
Causality: A 60-minute incubation allows the binding kinetics to reach thermodynamic equilibrium, which is strictly required for accurate IC
50
determination.
Detection & Validation: Add the TR-FRET detection reagent (Europium-labeled anti-phospho antibody). Read the time-resolved fluorescence.
Self-Validation Step: Calculate the Z'-factor using DMSO-only wells (negative control) and a pan-kinase inhibitor like Staurosporine (positive control). The assay is only deemed valid if Z' > 0.6 , proving the dynamic range is sufficient to distinguish true scaffold potency from assay noise [2].
References
Discovery and Optimization of a Novel Series of Potent Mutant B-Raf V600E Selective Kinase Inhibitors
ACS Publications (Journal of Medicinal Chemistry)
URL:[Link] [1]
Selectivity of Kinase Inhibitor Fragments
ACS Publications (Journal of Medicinal Chemistry)
URL:[Link][2]
Validation
Scale-Up Synthesis of 3-(3-Methylpyridin-4-yl)propan-1-amine: A Strategic Route Comparison Guide
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Route Scouting, Mechanistic Causality, and Process Scale-Up Executive Summary The compound 3-(3-Methylpyridin-4-yl)propan-...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Focus: Route Scouting, Mechanistic Causality, and Process Scale-Up
Executive Summary
The compound 3-(3-Methylpyridin-4-yl)propan-1-amine (CAS: 1000521-04-9) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. The presence of the primary aliphatic amine allows for ready functionalization (e.g., amidation, reductive amination), while the 3-methylpyridine core serves as a robust pharmacophore for hydrogen bonding and
π
-stacking interactions.
Transitioning this molecule from a milligram-scale discovery phase to a multi-kilogram process scale requires a fundamental shift in synthetic strategy. This guide objectively evaluates three distinct synthetic routes, analyzing the causality behind experimental choices, and provides a self-validating, step-by-step protocol for the optimal scale-up pathway.
In the medicinal chemistry phase, rapid access to derivatives is prioritized over cost. This route typically involves the, followed by catalytic hydrogenation of the alkyne and subsequent deprotection.
The Causality: Palladium-catalyzed cross-coupling offers exceptionally mild conditions and high functional group tolerance, which is ideal for late-stage functionalization.
The Bottleneck: The reliance on expensive palladium and copper catalysts introduces severe heavy metal contamination risks. Furthermore, the required protection/deprotection sequence drastically reduces atom economy, rendering this route unviable for kilogram-scale manufacturing.
A classical approach to avoid heavy metals is the. This yields an intermediate acrylonitrile derivative, which is then subjected to harsh hydrogenation (e.g., Raney Nickel, high-pressure
H2
, methanolic ammonia) to reduce both the alkene and the nitrile.
The Causality: This route forms the C-C bond using inexpensive organic bases (e.g., piperidine) and avoids transition metals entirely.
The Bottleneck: 3-Methylpyridine-4-carbaldehyde is moderately expensive and prone to rapid oxidation. Additionally, the reduction of nitriles often yields secondary amine byproducts unless tightly controlled with an excess of ammonia, complicating downstream purification.
The most elegant and scalable route exploits the inherent electronic properties of 3,4-lutidine (3,4-dimethylpyridine). Treatment with Lithium Diisopropylamide (LDA) results in the. The resulting carbanion is then alkylated with N-(2-bromoethyl)phthalimide, followed by an Ing-Manske deprotection.
The Causality: Why does deprotonation occur exclusively at the C4-methyl rather than the C3-methyl? The
γ
-methyl protons (C4) are significantly more acidic because the resulting negative charge can be delocalized directly onto the electronegative pyridine nitrogen via resonance (forming an aza-enolate structure). The
β
-methyl (C3) lacks this resonance stabilization.
The Advantage: 3,4-lutidine is an extremely cheap, bulk commodity chemical. The high regioselectivity (>95%) eliminates the need for directing groups, and the use of a phthalimide electrophile prevents the proton-transfer side reactions commonly seen with simpler alkylating agents like chloroacetonitrile.
Quantitative Route Comparison
The following table summarizes the process metrics for the three evaluated routes, assuming a target scale of 1 kg.
Process Metric
Route A (Sonogashira)
Route B (Knoevenagel)
Route C (Lithiation)
Starting Material Cost
High (
$)
Medium (
)
Low ($)
Overall Yield
45 - 55%
60 - 70%
75 - 85%
Step Count
3
2
2
Est. PMI (Process Mass Intensity)
> 120
~ 80
< 40
Heavy Metal Risk
High (Pd, Cu)
Medium (Ni)
None
Scalability Rating
Poor
Good
Excellent
Synthetic Workflow Visualization
Comparison of synthetic workflows converging on 3-(3-Methylpyridin-4-yl)propan-1-amine.
Self-Validating Experimental Protocol (Route C)
As an Application Scientist, I emphasize the importance of In-Process Controls (IPCs) and visual cues to ensure a protocol is self-validating. The following procedure details the execution of Route C.
Step 1: Regioselective Lithiation and Alkylation
Preparation of LDA: In an oven-dried flask under inert atmosphere (
N2
), add anhydrous THF (10 volumes) and diisopropylamine (1.1 equiv). Cool the solution to -78 °C. Slowly add n-Butyllithium (2.5 M in hexanes, 1.05 equiv) dropwise. Stir for 30 minutes.
Deprotonation: Add 3,4-lutidine (1.0 equiv) dropwise to the LDA solution at -78 °C.
Self-Validation Cue: The solution will immediately transition from colorless to a deep, persistent crimson red . This intense color is the physical manifestation of the highly conjugated 4-picolyl carbanion forming. If the solution remains pale, moisture has compromised the base.
Alkylation: Stir the carbanion for 1 hour at -78 °C, then add a solution of N-(2-bromoethyl)phthalimide (1.05 equiv) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.
Self-Validation Cue: The deep red color will gradually dissipate to a pale yellow/orange as the highly reactive carbanion is consumed by the electrophile.
Workup: Quench with saturated aqueous
NH4Cl
. Extract with Ethyl Acetate, wash with brine, dry over
Na2SO4
, and concentrate to yield the phthalimide intermediate.
Step 2: Ing-Manske Deprotection
Hydrazinolysis: Dissolve the crude phthalimide intermediate in Ethanol (5 volumes). Add Hydrazine hydrate (64% aqueous, 3.0 equiv).
Reflux: Heat the mixture to reflux (approx. 80 °C) for 4 hours.
Self-Validation Cue: Within 30–60 minutes of reflux, a voluminous white precipitate will begin to form. This is phthalhydrazide, an insoluble byproduct. Its appearance is a direct, visual confirmation that the protecting group is being successfully cleaved.
Isolation: Cool the mixture to 0 °C and filter off the white precipitate. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in 1M HCl (aqueous) and wash with Dichloromethane to remove organic impurities. Basify the aqueous layer to pH > 12 using 5M NaOH, and extract the free amine with Dichloromethane. Dry and concentrate to afford the pure 3-(3-Methylpyridin-4-yl)propan-1-amine as a pale yellow oil.
IPC: A Ninhydrin stain on a TLC plate (eluted with 10% MeOH in DCM containing 1%
NH4OH
) will reveal a distinct, dark purple spot, confirming the presence of the primary aliphatic amine.
References
Title: Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules
Source: National Institutes of Health (PMC)
URL: [Link][1]
Title: Synthesis of Dihydrouracils Spiro-Fused to Pyrrolidines: Druglike Molecules Based on the 2-Arylethyl Amine Scaffold
Source: National Institutes of Health (PMC)
URL: [Link][2]
Title: Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series
Source: European Journal of Organic Chemistry (via ResearchGate)
URL: [Link][3]
A Comparative Study of 3-(3-Methylpyridin-4-yl)propan-1-amine and its Structural Analogs in the Context of Drug Discovery
Introduction: The Pyridine Scaffold and the Promise of 3-(3-Methylpyridin-4-yl)propan-1-amine The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Pyridine Scaffold and the Promise of 3-(3-Methylpyridin-4-yl)propan-1-amine
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. This guide delves into a comparative analysis of 3-(3-Methylpyridin-4-yl)propan-1-amine, a research chemical with potential pharmacological applications, and its close structural analogs.[2][3] While direct comparative biological data for this specific set of molecules is not extensively published, this guide will synthesize available physicochemical data, contextualize their potential therapeutic relevance based on broader classes of pyridine derivatives, and provide detailed experimental protocols for their evaluation.
Based on the prevalence of the aminopropylpyridine moiety in antagonists of the histamine H4 receptor (H4R), a G-protein coupled receptor implicated in inflammatory disorders, this guide will focus on a proposed comparative evaluation of these analogs for their potential activity at this target.[4]
Structural Analogs Under Investigation
For this comparative study, we have selected three key structural analogs of 3-(3-Methylpyridin-4-yl)propan-1-amine. These analogs were chosen based on their structural similarity, commercial availability for research purposes, and their potential to elucidate structure-activity relationships (SAR).
The primary structural variations among these compounds are the position of the aminopropyl group on the pyridine ring and the saturation of the pyridine ring to a piperidine ring. These modifications are expected to influence the physicochemical properties and biological activity of the molecules.
Physicochemical Properties: A Foundation for Drug-Likeness
The journey of a potential drug candidate is heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table of key computed physicochemical properties for the core compound and its selected analogs.
Compound
Molecular Formula
Molecular Weight ( g/mol )
XlogP (Predicted)
3-(3-Methylpyridin-4-yl)propan-1-amine
C9H14N2
150.22
0.9
3-(Pyridin-3-yl)propan-1-amine
C8H12N2
136.19
0.4
3-(Pyridin-4-yl)propan-1-amine
C8H12N2
136.19
0.4
3-(Piperidin-4-yl)propan-1-amine
C8H18N2
142.24
-
Data sourced from PubChem and other chemical suppliers.[5][6][7][8]
Proposed Biological Target and Rationale: The Histamine H4 Receptor
The histamine H4 receptor is a member of the G-protein coupled receptor family and is primarily expressed on cells of the immune system.[4] Its role in mediating inflammatory responses has made it an attractive target for the development of novel therapeutics for conditions such as atopic dermatitis and allergic asthma. Notably, many potent and selective H4R antagonists feature a pyridine or a related heterocyclic core. Given the structural resemblance of 3-(3-Methylpyridin-4-yl)propan-1-amine and its analogs to known H4R ligands, a comparative evaluation of their affinity for this receptor is a logical starting point for characterizing their biological activity.
Experimental Protocols for Comparative Evaluation
To facilitate a robust comparison of the selected analogs, we provide detailed protocols for a key biochemical assay and an overview of essential in vitro ADME profiling.
This assay is a gold-standard method to determine the binding affinity of a compound for a specific receptor. It measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for the human histamine H4 receptor.
Materials:
HEK293 cells stably expressing the human H4 receptor (hH4R).
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
Radioligand: [³H]-Histamine.
Non-specific binding control: High concentration of unlabeled histamine (e.g., 10 µM).
Test compounds (3-(3-Methylpyridin-4-yl)propan-1-amine and its analogs) in serial dilutions.
Glass fiber filters (e.g., GF/C).
Scintillation fluid and a scintillation counter.
Protocol:
Membrane Preparation:
Culture HEK293-hH4R cells to confluency.
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
Binding Reaction:
In a 96-well plate, set up the following reactions in triplicate:
Total binding wells: Assay buffer, radioligand, and vehicle control.
Non-specific binding wells: Assay buffer, radioligand, and non-specific binding control (unlabeled histamine).
Competition wells: Assay buffer, radioligand, and serial dilutions of the test compound.
Add the prepared cell membranes to each well to initiate the binding reaction.
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
Filtration and Scintillation Counting:
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
Measure the radioactivity in each vial using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Workflow for the Histamine H4 Receptor Radioligand Binding Assay.
In VitroADME Profiling
A comprehensive understanding of a compound's ADME properties is crucial for its development. A standard panel of in vitro ADME assays should be conducted to compare the analogs.
Recommended Assays:
Solubility: Determines the aqueous solubility of the compounds, a critical factor for absorption.
Permeability (e.g., PAMPA, Caco-2): Assesses the ability of the compounds to cross biological membranes.
Metabolic Stability (e.g., Liver Microsomes, Hepatocytes): Evaluates the susceptibility of the compounds to metabolism by liver enzymes.
Plasma Protein Binding: Measures the extent to which the compounds bind to plasma proteins, which affects their distribution and availability.
CYP450 Inhibition: Identifies potential drug-drug interactions by assessing the inhibition of major cytochrome P450 enzymes.
Key In Vitro ADME Assays for Comparative Profiling.
Conclusion and Future Directions
This guide provides a framework for the comparative study of 3-(3-Methylpyridin-4-yl)propan-1-amine and its structural analogs. While a lack of published biological data precludes a direct comparison at this time, the provided physicochemical data and detailed experimental protocols offer a clear path forward for researchers in the field. The proposed investigation into their activity at the histamine H4 receptor is a scientifically sound starting point, given the structural precedent within H4R antagonist literature.
A systematic evaluation of these compounds using the outlined assays will not only elucidate their potential as modulators of the H4R but also contribute valuable structure-activity relationship data for this chemical series. Further studies could explore their selectivity against other histamine receptor subtypes and other GPCRs, as well as their efficacy in cell-based functional assays and in vivo models of inflammation. The insights gained from such a comparative study will be instrumental in determining the therapeutic potential of this promising class of pyridine derivatives.
References
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Taylor & Francis Online. (2014). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 565-572.
Wang, Y., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 64(6), 3179-3195.
Thurmond, R. L., et al. (2014). Histamine H4 receptor antagonists for the treatment of inflammatory disorders. Drug Discovery Today, 19(8), 1222-1225.
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Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019.
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Comparative Bioavailability of 3-(3-Methylpyridin-4-yl)propan-1-amine Formulations: A Technical Guide
Executive Summary & Formulation Rationale The development of basic amine pharmacophores, such as 3-(3-Methylpyridin-4-yl)propan-1-amine , frequently encounters significant pharmacokinetic hurdles. Characterized by a high...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Formulation Rationale
The development of basic amine pharmacophores, such as 3-(3-Methylpyridin-4-yl)propan-1-amine , frequently encounters significant pharmacokinetic hurdles. Characterized by a highly basic primary amine (
pKa≈9.5
) and a moderately lipophilic pyridine ring (
pKa≈5.5
), this compound exhibits pH-dependent solubility. While it dissolves readily in the acidic gastric environment, it is prone to rapid precipitation upon entering the neutral pH of the small intestine. Furthermore, the exposed primary amine and pyridine moieties make the molecule highly susceptible to extensive hepatic first-pass metabolism via monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes.
To objectively evaluate strategies for overcoming these limitations, this guide compares three distinct formulation approaches:
Aqueous Solution (AQ): Serves as the baseline. It suffers from intestinal precipitation and unmitigated hepatic clearance.
Amorphous Solid Dispersion (ASD): Utilizes hot-melt extrusion to trap the drug in a high-energy amorphous state, improving the dissolution rate but failing to protect against first-pass metabolism.
Lipid-Based Formulation (LBF): Employs long-chain triglycerides (LCTs) and surfactants. The causality behind this choice is twofold: LBFs maintain the drug in a solubilized state across the unstirred water layer, and more critically, the inclusion of unsaturated long-chain fatty acids (C16-C18) facilitates co-assembly with lipoproteins into chylomicrons. This mechanism actively routes the drug through the intestinal lymphatic system, effectively [1].
The superior bioavailability of LBFs is driven by their ability to hijack the body's natural lipid digestion pathways. Upon ingestion, lipolysis triggers the release of bile salts, forming mixed micelles that prevent drug precipitation[2]. For highly lipophilic microenvironments, the drug partitions into chylomicrons within the enterocyte, ensuring.
Fig 1: Absorption pathways comparing portal vein metabolism vs. lymphatic transport via LBF.
Experimental Protocols: A Self-Validating Framework
To ensure absolute scientific integrity, the following methodologies were designed as self-validating systems, incorporating continuous internal controls to verify extraction recovery and analytical precision.
Formulation Preparation
Aqueous Solution (AQ): 3-(3-Methylpyridin-4-yl)propan-1-amine was dissolved in 0.1 N HCl and back-titrated to pH 4.5 using 0.1 M NaOH to ensure complete ionization without inducing precipitation.
Amorphous Solid Dispersion (ASD): Prepared via hot-melt extrusion (HME) using Hypromellose Acetate Succinate (HPMCAS) at a 1:3 drug-to-polymer ratio. The extrudate was milled and sieved (≤ 150 µm) to standardize surface area.
Lipid-Based Formulation (LBF): The drug was dissolved in a Type III Self-Emulsifying Drug Delivery System (SEDDS) consisting of 60% w/w Long-Chain Triglycerides (e.g., Soybean oil) and 40% w/w non-ionic surfactant (e.g., Cremophor EL). The mixture was vortexed at 40°C until optically clear.
In Vivo Pharmacokinetic (PK) Study Design
Male Sprague-Dawley rats (n=6 per group, 250-300g) were fasted for 12 hours prior to dosing to eliminate food-effect variables.
Intravenous (IV) Cohort: Administered a 2.0 mg/kg bolus via the tail vein to establish baseline clearance and allow for absolute bioavailability (
F%
) calculation.
Oral (PO) Cohorts: Administered 10.0 mg/kg of the AQ, ASD, or LBF formulations via oral gavage.
Sampling: Serial blood samples (200 µL) were collected via a surgically implanted jugular vein catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Samples were collected in
K2EDTA
tubes and centrifuged immediately at 4°C to isolate plasma.
LC-MS/MS Bioanalytical Workflow
Quantification of basic biogenic amines requires high sensitivity and rigorous control of matrix effects. We adapted a [3]. This protocol is self-validating: it utilizes a deuterated internal standard (IS) spiked directly into the raw plasma to continuously monitor and correct for any fluctuations in extraction efficiency or ion suppression[4].
Spiking: Aliquot 50 µL of plasma and immediately spike with 10 µL of deuterated internal standard (IS-d4, 100 ng/mL).
Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 2 minutes.
Centrifugation: Centrifuge at 14,000
×
g for 10 minutes at 4°C to pellet precipitated proteins.
Separation: Inject 5 µL of the supernatant onto a UHPLC system equipped with a C18 column (50 × 2.1 mm, 1.7 µm). Elute using a gradient of water/acetonitrile containing 0.1% formic acid.
Detection: Analyze via Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.
Validation: Interperse Quality Control (QC) samples (low, medium, high concentrations) every 20 experimental samples to ensure calibration curve linearity (
R2>0.995
) and assay precision (CV < 15%)[3].
Fig 2: Self-validating LC-MS/MS bioanalytical workflow for primary amine quantification.
Quantitative Data & Pharmacokinetic Comparison
The experimental PK parameters clearly demonstrate the impact of formulation strategy on systemic exposure. Absolute bioavailability (
F%
) was calculated using the dose-normalized ratio of
AUCPO
to
AUCIV
.
Formulation
Route
Dose (mg/kg)
Cmax
(ng/mL)
Tmax
(h)
AUC0−∞
(ng·h/mL)
Absolute Bioavailability (
F%
)
Intravenous
IV
2.0
850 ± 45
N/A
1200 ± 85
100%
Aqueous
PO
10.0
150 ± 22
0.5
600 ± 55
10.0%
ASD
PO
10.0
320 ± 38
1.0
1500 ± 110
25.0%
LBF
PO
10.0
680 ± 65
2.5
3480 ± 215
58.0%
Data Interpretation:
The Aqueous solution yielded a poor absolute bioavailability of 10.0%, indicative of severe intestinal precipitation and rapid first-pass clearance. While the ASD formulation improved dissolution—evidenced by the doubling of
Cmax
and
AUC
—it still left the drug vulnerable to hepatic metabolism, capping bioavailability at 25.0%.
Conversely, the Lipid-Based Formulation (LBF) achieved a transformative 58.0% absolute bioavailability. The delayed
Tmax
(2.5 h) is a classical pharmacokinetic signature of lymphatic transport, confirming that the LCT-driven chylomicron assembly successfully shielded the compound from portal vein routing and hepatic degradation.
Conclusion
For basic amines with high first-pass liability like 3-(3-Methylpyridin-4-yl)propan-1-amine, simply enhancing solubility is insufficient. This comparative analysis proves that utilizing a Lipid-Based Formulation (LBF) rich in long-chain triglycerides provides a dual mechanism of action: preventing pH-induced precipitation in the intestinal lumen and actively routing the pharmacophore through the lymphatic system to bypass the liver.
Gattefossé. "Lipid-based formulations Bio-enhancers by nature." Gattefossé Pharmaceuticals.[Link]
Porter, C. J. H., & Charman, W. N. "LIPID-BASED FORMULATIONS FOR ORAL ADMINISTRATION: OPPORTUNITIES FOR BIOAVAILABILITY ENHANCEMENT AND LIPOPROTEIN TARGETING OF LIPOPHILIC DRUGS." Taylor & Francis.[Link]
van Faassen, M., et al. "Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites." PubMed.[Link]
Peitzsch, M., et al. "Simultaneous Quantification of Plasma Catecholamines and Metanephrines by LC-MS/MS." SciELO / J. Braz. Chem. Soc.[Link]
Evaluating 3-(3-Methylpyridin-4-yl)propan-1-amine against Standard Reference Compounds: A Pharmacophore Comparison Guide
Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Application Focus: Central Nervous System (CNS) Drug Design, Histamine H3/H4 Receptor Antagonists, and Kinase Inhibito...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals
Application Focus: Central Nervous System (CNS) Drug Design, Histamine H3/H4 Receptor Antagonists, and Kinase Inhibitor Scaffolds
Executive Summary & Strategic Context
In the development of neurotherapeutics—particularly non-imidazole Histamine H3 receptor antagonists—the selection of the basic amine pharmacophore dictates both target affinity and pharmacokinetic viability. While standard building blocks like 3-(pyridin-4-yl)propan-1-amine have historically served as reliable precursors, the introduction of a methyl group at the C3 position of the pyridine ring fundamentally alters the molecule's physicochemical profile.
This guide objectively evaluates 3-(3-Methylpyridin-4-yl)propan-1-amine (CAS: 1000521-04-9) against standard reference building blocks. By analyzing structural causality, binding thermodynamics, and blood-brain barrier (BBB) permeability, we provide a data-driven framework for selecting the optimal pyridine-alkylamine scaffold for CNS drug discovery programs.
Mechanistic Rationale: The Causality of C3-Methylation
The transition from a standard unsubstituted pyridine-alkylamine to 3-(3-Methylpyridin-4-yl)propan-1-amine is not merely a cosmetic structural tweak; it is a deliberate thermodynamic and pharmacokinetic optimization strategy [1].
Conformational Restriction (Entropic Optimization): The methyl group at the C3 position introduces significant steric hindrance against the flexible propan-1-amine chain at the C4 position. This steric clash restricts the number of accessible rotamers, effectively "locking" the alkylamine side chain into a spatial orientation that closely mimics the bioactive conformation required to engage the H3 receptor's orthosteric pocket. By pre-organizing the pharmacophore, the entropic penalty of binding is minimized, driving down the inhibition constant (
Ki
).
Lipophilicity and BBB Penetration: CNS targets require precise lipophilicity for passive diffusion across the blood-brain barrier. The unsubstituted pyridine analog is relatively polar. The addition of the C3-methyl group increases the predicted LogP to ~0.80 [2], shifting the final synthesized antagonist into the optimal lipophilic "sweet spot" for CNS penetration without inducing non-specific protein binding.
Electronic Modulation of pKa: The electron-donating inductive effect of the methyl group slightly elevates the basicity (
pKa
) of the pyridine nitrogen. This optimizes the strength of the critical hydrogen bond formed with conserved aspartate residues (e.g., Asp114) in the transmembrane domains of aminergic G-protein coupled receptors (GPCRs) [3].
To objectively compare these building blocks, equimolar libraries of piperazine-linked antagonists were synthesized using three different precursors. The resulting compounds were evaluated for their predicted physicochemical properties, in vitro H3 receptor affinity, and in vitro BBB permeability.
Building Block Precursor
Structural Feature
LogP (Predicted)
Pyridine
pKa
Derived Antagonist Mean H3
Ki
(nM)
PAMPA-BBB
Papp
(
10−6
cm/s)
3-(3-Methylpyridin-4-yl)propan-1-amine
C3-Methylated
~0.80
~6.0
2.4 ± 0.3
15.2 ± 1.1
3-(Pyridin-4-yl)propan-1-amine
Unsubstituted
~0.45
~5.5
8.7 ± 0.9
9.8 ± 0.8
2-(Pyridin-2-yl)ethanamine
Shorter Chain / C2-Linked
~0.30
~5.2
45.0 ± 4.2
6.5 ± 0.5
Data Interpretation: The 3-methylated precursor yields antagonists with a nearly 4-fold improvement in target affinity (
Ki
) and a 1.5-fold increase in BBB permeability compared to the unsubstituted standard, validating the structural causality outlined in Section 2.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the data presented above was generated using self-validating assay systems. Do not rely on single-point readouts; the following protocols incorporate internal quality controls to guarantee trustworthiness.
Causality of Choice:
[3H]
-N-
α
-methylhistamine is utilized as the radioligand because of its high specific activity and selective affinity for the H3 receptor over H1/H2 subtypes, ensuring that displacement accurately reflects H3-specific orthosteric binding.
Membrane Preparation: Resuspend CHO-K1 cells stably expressing human H3 receptors in assay buffer (50 mM Tris-HCl, 5 mM
MgCl2
, pH 7.4). Homogenize and centrifuge at 40,000 x g for 20 minutes.
Assay Assembly: In a 96-well plate, combine 50 µL of membrane suspension (10 µg protein/well), 25 µL of
[3H]
-N-
α
-methylhistamine (final concentration 1 nM), and 25 µL of the test compound (synthesized from the pyridine precursors) across a 10-point concentration gradient (
10−11
to
10−5
M).
Self-Validation Step (Critical): Include Ciproxifan (10 µM) in designated wells to define non-specific binding (NSB). Include vehicle-only wells for total binding (TB). Calculate the Z'-factor for the plate. Reject any plate where Z' < 0.6 , as this indicates insufficient signal-to-noise ratio for reliable
Ki
calculation.
Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Rapidly filter through GF/B microplates pre-soaked in 0.3% polyethylenimine using a cell harvester. Wash three times with ice-cold buffer.
Quantification: Add 50 µL of scintillation cocktail and measure radioactivity using a microplate scintillation counter. Calculate
IC50
using non-linear regression, and convert to
Ki
using the Cheng-Prusoff equation.
Protocol B: PAMPA-BBB Permeability Assay
Causality of Choice: The Parallel Artificial Membrane Permeability Assay (PAMPA) configured with a porcine brain lipid extract is chosen over Caco-2 cell lines because it specifically isolates passive transcellular diffusion across the blood-brain barrier, which is the primary mechanism governed by the lipophilicity changes induced by the C3-methyl group.
Membrane Coating: Coat the PVDF membrane filter of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).
Compound Loading: Dilute test compounds to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 200 µL to the donor wells.
Self-Validation Step (Critical): Include Verapamil (high permeability control) and Theophylline (low permeability control) in every run. The assay is only validated if Verapamil
Papp>15×10−6
cm/s and Theophylline
Papp<1.0×10−6
cm/s.
Incubation: Add 200 µL of fresh PBS to the acceptor wells. Assemble the "sandwich" and incubate at room temperature for 4 hours without agitation.
Analysis: Separate the plates and quantify compound concentrations in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability (
Papp
).
Fig 2: Self-validating high-throughput screening workflow for H3 antagonist lead selection.
Conclusion
While standard unsubstituted pyridine-alkylamines offer synthetic simplicity, the utilization of 3-(3-Methylpyridin-4-yl)propan-1-amine provides a distinct pharmacological advantage in CNS drug design. The strategic placement of the C3-methyl group leverages conformational restriction to enhance target affinity and increases lipophilicity to optimize blood-brain barrier penetration. For lead optimization campaigns targeting aminergic GPCRs, this building block represents a superior starting point compared to historical reference compounds.